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Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-

Cat. No.: B13962779
CAS No.: 63549-10-0
M. Wt: 292.3 g/mol
InChI Key: WBPQKMMBWADJQU-UHFFFAOYSA-N
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Description

Contextualization of Aryloxy Ethers and Oligo(phenylene oxide) Analogues in Contemporary Chemical Science

Aryloxy ethers, characterized by an oxygen atom linking two aromatic rings, form the basic structural unit of oligo(phenylene oxide)s. These larger molecules, consisting of repeating phenoxy units, are noted for their exceptional thermal and chemical stability. chemassociates.com Polyphenyl ethers (PPEs), a closely related class, are utilized as high-performance lubricants and heat transfer fluids in extreme environments, such as in the aerospace and nuclear industries, owing to their high resistance to heat, oxidation, and radiation. chemassociates.comwikipedia.org The inherent stability of the ether linkage and the aromatic rings provides a robust molecular framework, making these compounds intriguing subjects for materials science and supramolecular chemistry. entecpolymers.com

Historical Development and Evolution of Synthetic Strategies for Complex Aromatic Ethers

The synthesis of complex aromatic ethers has a rich history, with two primary reactions forming the bedrock of modern methodologies: the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis , developed by Alexander Williamson in 1850, is a versatile and widely used method for preparing ethers. byjus.comwikipedia.org It typically involves the reaction of an alkoxide with a primary alkyl halide. byjus.comwikipedia.org While historically significant for proving the structure of ethers, its application to the synthesis of diaryl ethers is limited because aryl halides are generally unreactive towards nucleophilic substitution. wikipedia.org However, modern iterations of this reaction have expanded its utility, particularly in the protection of alcohol functional groups during complex total syntheses. masterorganicchemistry.com

The Ullmann condensation , first reported by Fritz Ullmann in 1905, became the classical method for synthesizing diaryl ethers. nih.gov This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide, often requiring harsh conditions such as high temperatures and stoichiometric amounts of copper. nih.govproquest.com Over the past few decades, significant advancements have been made to overcome these limitations. The development of homogeneous copper catalysts with bidentate ligands has allowed the reaction to proceed under much milder conditions with a greatly expanded substrate scope. proquest.com Furthermore, recent developments have even explored transition-metal-free Ullmann-type reactions, offering more sustainable synthetic routes. rsc.org

These methodological advancements have been pivotal, enabling the synthesis of increasingly complex multi-aromatic ether systems with high precision and efficiency.

Significance of the Benzene (B151609), 1-(3-methoxyphenoxy)-3-phenoxy- Scaffold for Advanced Chemical Exploration

The specific structure of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- presents a unique combination of features that make it a compelling target for advanced chemical research.

The molecule consists of a central benzene ring substituted at the 1 and 3 positions with a 3-methoxyphenoxy group and a phenoxy group, respectively. This meta-substitution pattern, along with the ether linkages, imparts significant conformational flexibility. The oxygen linkages allow for rotation of the various phenyl rings, preventing the molecule from being overly rigid. chemassociates.com This flexibility is a key characteristic of polyphenyl ethers, contributing to their low melting points relative to their high molecular weights. chemassociates.com

The presence of the methoxy (B1213986) group introduces an element of asymmetry and alters the electronic properties of the adjacent phenyl ring. The conformational analysis of such multi-aromatic ethers is complex, with the molecule likely adopting a non-planar, twisted conformation in its ground state to minimize steric hindrance between the aromatic rings. This three-dimensional structure is crucial for its potential applications, influencing its packing in the solid state and its interaction with other molecules.

The structure of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- is inherently modular. The peripheral phenyl rings can be functionalized to introduce a variety of chemical groups, allowing for the construction of larger, more complex molecular architectures. This "building block" approach is a cornerstone of modern synthetic chemistry, enabling the systematic development of molecules with tailored properties. mdpi.comnih.gov For example, the terminal rings could be halogenated to serve as handles for further cross-coupling reactions, or functionalized with polar groups to influence solubility and self-assembly behavior. This modularity makes the scaffold a versatile platform for creating novel materials, including polymers, dendrimers, and macrocycles with specific functions. researchgate.net

Current Research Landscape and Emerging Trends for Multi-Aromatic Ether Systems

Current research into multi-aromatic ether systems is expanding beyond their traditional use as lubricants. Scientists are exploring their potential in a variety of high-technology fields:

Advanced Polymers: Polyphenylene ether (PPE), also known as poly(p-phenylene oxide) (PPO), is a high-performance thermoplastic with excellent heat resistance, dimensional stability, and low moisture absorption. entecpolymers.com It is often blended with other polymers to improve their properties and is used in electrical and electronic components. entecpolymers.com

Optical and Electronic Materials: The high refractive index and optical clarity of polyphenyl ethers make them suitable for optical applications. photonics.com Oligo(phenylene ethynylene)s, which share structural similarities, are being investigated for their electronic and sensing properties. acs.orgmdpi.com The ability to tune the electronic properties of these conjugated systems through synthetic modification is a key area of research. researchgate.net

Medicinal Chemistry: The aromatic ether motif is present in numerous biologically active molecules and pharmaceuticals. alfa-chemistry.comjocpr.com The rigid yet flexible nature of these scaffolds can be advantageous for binding to biological targets. jocpr.com The modular nature of compounds like Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- allows for the creation of libraries of related compounds for drug discovery programs. chemrxiv.org

Scope and Objectives of Focused Research on Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-

Focused research on Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- would aim to fully characterize its fundamental properties and explore its potential as a molecular building block. Key objectives would include:

Development of Efficient Synthetic Routes: Optimizing the synthesis of the target molecule and its derivatives using modern coupling methodologies.

Comprehensive Physicochemical Characterization: Detailed analysis of its thermal, optical, and electronic properties.

Conformational Analysis: Elucidating its preferred three-dimensional structure through a combination of spectroscopic techniques and computational modeling.

Exploration of Functionalization Chemistry: Investigating the reactivity of the aromatic rings to attach various functional groups, thereby demonstrating its utility as a modular precursor.

Evaluation in Target Applications: Designing and synthesizing derivatives for potential use in materials science, such as high-refractive-index polymers or components for electronic devices.

By systematically addressing these objectives, the scientific community can unlock the full potential of this and related multi-aromatic ether scaffolds.

Data Tables

Table 1: Calculated and Predicted Properties of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-

Property Value Source
Molecular Formula C₁₉H₁₆O₃ Calculated
Molecular Weight 292.33 g/mol Calculated
Monoisotopic Mass 292.10994 Da Calculated
XlogP3 4.9 Predicted
Hydrogen Bond Donor Count 0 Predicted
Hydrogen Bond Acceptor Count 3 Predicted

Table 2: Physicochemical Properties of the Related Compound 1,3-Bis(3-phenoxyphenoxy)benzene

Property Value Source
Molecular Formula C₃₀H₂₂O₄
Molecular Weight 446.49 g/mol
Appearance White to off-white powder Experimental
Melting Point 103-106 °C Experimental
Boiling Point 565.8±45.0 °C Predicted
Density 1.25±0.1 g/cm³ Predicted
Thermal Stability High

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16O3 B13962779 Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- CAS No. 63549-10-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63549-10-0

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

1-methoxy-3-(3-phenoxyphenoxy)benzene

InChI

InChI=1S/C19H16O3/c1-20-16-9-5-10-17(13-16)22-19-12-6-11-18(14-19)21-15-7-3-2-4-8-15/h2-14H,1H3

InChI Key

WBPQKMMBWADJQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC(=C2)OC3=CC=CC=C3

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Chemical Synthesis Innovations for Benzene, 1 3 Methoxyphenoxy 3 Phenoxy

Strategic Retrosynthetic Analysis for Convergent and Divergent Pathways

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For an unsymmetrical diaryl ether like Benzene (B151609), 1-(3-methoxyphenoxy)-3-phenoxy-, two primary strategic approaches can be envisioned: convergent and divergent (or linear) pathways.

Convergent Pathway: A convergent approach aims to synthesize the molecule by coupling two or more fragments of similar complexity in the later stages of the synthesis. For the target molecule, this would involve disconnecting both C-O ether bonds linked to the central benzene ring. This leads to three primary synthons: a resorcinol (B1680541) dianion equivalent, a phenyl cation equivalent, and a 3-methoxyphenyl (B12655295) cation equivalent.

Synthetic Route: This strategy could theoretically be realized in a one-pot reaction by coupling resorcinol with both a phenyl halide (e.g., bromobenzene) and a 3-methoxyphenyl halide (e.g., 1-bromo-3-methoxybenzene) under dual catalytic conditions. However, this approach poses a significant challenge in controlling selectivity, as it would likely yield a statistical mixture of three products: the desired unsymmetrical ether and two symmetrical side products, 1,3-diphenoxybenzene (B1666200) and 1,3-bis(3-methoxyphenoxy)benzene. Achieving high selectivity would require a sophisticated catalytic system capable of differentiating between the two aryl halides.

Divergent (Linear) Pathway: A divergent, or linear, pathway involves a stepwise construction of the target molecule. This approach offers superior control over regioselectivity. The retrosynthetic disconnection involves breaking one C-O bond at a time.

Route A: Disconnection of the bond between the central ring and the phenoxy group first. This leads to the intermediate 3-(3-methoxyphenoxy)phenol, which can be further disconnected to resorcinol and a 3-methoxyphenyl halide.

Route B: Disconnection of the bond connected to the 3-methoxyphenoxy group first. This retrosynthetic step yields 3-phenoxyphenol (B1222215) and a 3-methoxyphenyl halide. The 3-phenoxyphenol intermediate is derived from resorcinol and a phenyl halide.

Both linear pathways are generally preferred for unsymmetrical diaryl ethers as they avoid the formation of statistical mixtures. The synthesis of the mono-etherified resorcinol intermediate is a critical step, a process known as the desymmetrisation of resorcinol. uea.ac.ukresearchgate.net This stepwise approach ensures that each aryl group is installed in a controlled manner, leading to a cleaner reaction profile and simplifying purification.

Transition Metal-Catalyzed Cross-Coupling Approaches

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance under mild conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This methodology has been successfully extended to the formation of C-O bonds, providing a powerful and versatile alternative to the copper-catalyzed Ullmann reaction for synthesizing diaryl ethers. organic-chemistry.org The reaction couples an alcohol or phenol (B47542) with an aryl halide or triflate, mediated by a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The catalytic cycle is believed to proceed via:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.

Ligand Exchange/Deprotonation: The phenoxide displaces the halide on the palladium center.

Reductive Elimination: The C-O bond is formed, releasing the diaryl ether product and regenerating the Pd(0) catalyst.

This method is highly effective for synthesizing unsymmetrical diaryl ethers and can be applied to the target molecule's linear synthesis. For example, 3-phenoxyphenol can be coupled with 1-bromo-3-methoxybenzene using a suitable Pd/ligand system. The choice of ligand is crucial for the reaction's success and often involves bulky, electron-rich phosphines.

Key parameters for a successful Buchwald-Hartwig C-O coupling are summarized in the table below, based on representative literature findings.

Palladium Source (mol%)LigandBaseSolventTemperature (°C)ScopeReference
Pd(OAc)₂BINAPCs₂CO₃Toluene100-110Coupling of phenols with aryl bromides/iodides wikipedia.org
Pd₂(dba)₃XPhosK₃PO₄Toluene/t-BuOH80-110General for aryl halides and phenols nih.gov
Pd(OAc)₂CyPF-tBuLiHMDS / CsFToluene90One-pot synthesis of unsymmetrical diaryl thioethers (analogous) nih.gov
PdCl₂[(o-tolyl)₃P]₂(o-tolyl)₃PNaOt-BuToluene100Early systems for C-N coupling, adaptable for C-O wikipedia.org

The Buchwald-Hartwig C-O coupling reaction represents a state-of-the-art method for the synthesis of complex diaryl ethers, offering significant advantages in terms of mild conditions and broad substrate scope compared to classical methods.

Nickel and Ruthenium-Catalyzed Methodologies for Enhanced Efficiency

Traditional copper and palladium-catalyzed methods for diaryl ether synthesis, such as the Ullmann condensation and Buchwald-Hartwig amination, have been extensively developed. acs.orgresearchgate.netorganic-chemistry.org However, recent advancements have highlighted the potential of nickel and ruthenium-based catalysts to offer improved efficiency, lower costs, and unique reactivity profiles.

Nickel catalysis, in particular, has emerged as a powerful tool for C-O cross-coupling reactions. acs.org These reactions can proceed through various mechanisms, including those involving Ni(I)/Ni(III) catalytic cycles, which can engage organic radicals. nih.govprinceton.edu For the synthesis of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, a nickel-catalyzed approach could involve the cross-coupling of a di-substituted benzene derivative (e.g., 1,3-dihalobenzene) with phenol and 3-methoxyphenol (B1666288). The choice of ligand is critical for achieving high selectivity and yield, with tridentate amine ligands like 2,6-bis(N-pyrazolyl)pyridine (bpp) showing promise in related etherification reactions. princeton.edunih.gov

Ruthenium-catalyzed reactions for C-O bond formation are less common than for C-C or C-N bond formation but offer unique advantages, such as mild reaction conditions and high functional group tolerance. rsc.orgbohrium.com Ruthenium(0) catalysts, for example, have been employed for the selective cleavage and functionalization of C(aryl)-O bonds in aryl methyl ethers. rsc.org A potential pathway for the target molecule could involve a Ru-catalyzed directed C-H activation and subsequent C-O coupling, or a cross-coupling involving organoborane reagents. rsc.org

Table 1: Comparison of Potential Nickel and Ruthenium Catalytic Systems for Diaryl Ether Synthesis

Catalyst System Precursors Ligand/Auxiliary Typical Conditions Advantages Potential Challenges
Nickel(0)/Ligand 1,3-Dihalobenzene + Phenols Diphosphine ligands, bpp Base, organic solvent (e.g., Toluene, Dioxane), 80-120°C Lower cost than Palladium, high reactivity, tolerates various functional groups. acs.org Ligand sensitivity, potential for side reactions (homo-coupling).
Ruthenium(0) 1,3-Dimethoxybenzene + Organoboranes Imine directing group Toluene, 140°C High functional group tolerance, mild conditions for C-O activation. rsc.org Requires directing group strategy, limited examples for diaryl ether synthesis.
Ruthenium(II) Diazoquinones + Arylamines (by analogy) N/A Mild, neutral conditions High yields, modular synthesis potential. bohrium.com Substrate scope for diaryl ethers is unexplored.

Regioselectivity and Orthogonal Protecting Group Strategies in Multi-Phenoxylation

The synthesis of an asymmetrically substituted diaryl ether like 1-(3-methoxyphenoxy)-3-phenoxybenzene from a common precursor such as 1,3-dihydroxybenzene (resorcinol) is a significant synthetic hurdle. Achieving the desired regioselectivity requires precise control over the reactivity of the two hydroxyl groups.

Direct, one-pot phenoxylation of a di-substituted benzene ring with two different phenols would likely result in a statistical mixture of products, including the two symmetrical ethers and the desired asymmetrical product. Therefore, a stepwise approach is necessary. Chemoselective functionalization can be achieved by exploiting the subtle differences in reactivity of the positions on the benzene ring or, more reliably, by employing protecting groups. The inherent electronics of a substituted benzene ring guide the regioselectivity of further substitutions, though this is often insufficient for the precise control needed in multi-phenoxylation. rsc.org

A robust strategy for constructing asymmetrical ethers involves sequential coupling reactions facilitated by an orthogonal protecting group strategy. bham.ac.uk Orthogonal protecting groups are distinct functional groups that can be removed under specific conditions without affecting the others. uchicago.edulibretexts.org

A plausible synthetic route for Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- starting from resorcinol would be:

Orthogonal Protection: Selectively protect the two hydroxyl groups of resorcinol with two different protecting groups (P¹ and P²). For instance, one hydroxyl could be protected as a silyl (B83357) ether (e.g., TBS), which is cleaved by fluoride (B91410) ions, while the other is protected as a benzyl (B1604629) ether (Bn), which is removed by hydrogenolysis. libretexts.org

First Coupling: Selectively deprotect one hydroxyl group (e.g., remove the TBS group with TBAF). The resulting mono-protected resorcinol is then subjected to a C-O cross-coupling reaction (e.g., Ullmann or Buchwald-Hartwig) with an aryl halide corresponding to the first desired substituent (e.g., iodobenzene).

Second Coupling: Remove the second protecting group (e.g., hydrogenolysis of the benzyl ether). This unmasks the second hydroxyl group, which can then be coupled with the second aryl halide (e.g., 1-iodo-3-methoxybenzene) to complete the synthesis of the target molecule.

This sequential approach ensures that each ether linkage is formed unambiguously, leading to the desired asymmetrical product. bham.ac.uk

Table 2: Example of an Orthogonal Protecting Group Strategy

Protecting Group Structure Introduction Conditions Cleavage Conditions Orthogonality Notes
tert-Butyldimethylsilyl (TBS) -Si(CH₃)₂C(CH₃)₃ TBSCl, Imidazole TBAF, HF, Acetic Acid Stable to hydrogenolysis and mild base; labile to acid and fluoride.
Benzyl (Bn) -CH₂C₆H₅ BnBr, NaH H₂, Pd/C (Hydrogenolysis) Stable to acid, base, and fluoride; labile to hydrogenolysis and strong oxidizing agents. libretexts.org
Methoxymethyl (MOM) -CH₂OCH₃ MOMCl, DIPEA Strong Acid (e.g., HCl) Stable to base, hydrogenolysis; labile to acid. libretexts.org
Acetyl (Ac) -C(O)CH₃ Ac₂O, Pyridine Base (e.g., K₂CO₃, MeOH) Stable to hydrogenolysis, mild acid; labile to base. libretexts.org

Green Chemistry Principles in Synthetic Route Design

Integrating green chemistry principles into the synthesis of fine chemicals is crucial for minimizing environmental impact and improving industrial feasibility. researchgate.netmdpi.com This involves the use of sustainable solvents, efficient catalysis, and processes that reduce waste.

The synthesis of diaryl ethers often relies on high-boiling, polar aprotic solvents like DMF, NMP, or DMSO, which pose environmental and health risks. Green alternatives are actively being explored.

Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. encyclopedia.pub They are often biodegradable, non-toxic, and inexpensive. iyte.edu.tr DESs, such as those based on choline (B1196258) chloride and glycerol, can act as both the solvent and catalyst in certain reactions, including esterifications and potentially etherifications, simplifying processes and reducing waste. iyte.edu.trchemistryforsustainability.org

Supercritical Fluids (SCFs) , most notably supercritical carbon dioxide (scCO₂), are substances above their critical temperature and pressure. wikipedia.org An SCF has properties intermediate between a gas and a liquid, such as high diffusivity and low viscosity, which can enhance reaction rates. jeires.com scCO₂ is a particularly attractive green solvent as it is non-toxic, non-flammable, and abundant. acs.org After the reaction, the CO₂ can be removed simply by depressurization, facilitating product separation and eliminating the need for solvent distillation. wikipedia.org

Table 3: Comparison of Conventional and Green Solvents for Synthesis

Solvent Type Examples Advantages Disadvantages
Conventional Organic Toluene, DMF, DMSO Well-established solubility profiles, wide range of applications. Often toxic, volatile, difficult to recycle, environmentally persistent.
Deep Eutectic Solvents (DES) Choline Chloride:Urea, Choline Chloride:Glycerol Low toxicity, biodegradable, low volatility, potential dual role as catalyst. encyclopedia.pubiyte.edu.tr Higher viscosity, product separation can be challenging, substrate solubility can be limited.
Supercritical Fluids (SCF) Supercritical CO₂, Supercritical H₂O Non-toxic (CO₂, H₂O), tunable properties, easy product separation, enhanced mass transfer. wikipedia.orgjeires.com Requires high-pressure equipment, poor solubility for polar/ionic compounds without co-solvents. acs.org

For industrial applications, the ability to separate and reuse the catalyst is economically and environmentally critical. hilarispublisher.com While many C-O coupling reactions use homogeneous catalysts, which are difficult to remove from the reaction mixture, significant research is focused on developing heterogeneous alternatives.

Heterogeneous catalysts , where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer straightforward separation by filtration or centrifugation. mdpi.comthe-innovation.org This simplifies product purification and allows for the catalyst to be recycled for multiple reaction runs, reducing waste and cost. mdpi.com Examples include metal nanoparticles immobilized on solid supports like zeolites, polymers, or silica. hilarispublisher.commdpi.com For the synthesis of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, a copper or palladium catalyst supported on a solid matrix could be employed for the Ullmann or Buchwald-Hartwig coupling steps. The primary challenges in heterogeneous catalysis are to maintain high catalytic activity and prevent the active metal species from leaching into the solution over repeated cycles. hilarispublisher.com

Flow Chemistry Applications for Continuous Synthesis and Process Optimization

The application of flow chemistry offers a promising alternative to traditional batch processing for the synthesis of diaryl ethers, including Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-. This methodology facilitates continuous manufacturing, leading to enhanced control over reaction parameters, improved safety, and greater scalability.

One notable approach involves the SNAr (nucleophilic aromatic substitution) reaction mediated by fluoride in supercritical carbon dioxide (scCO₂). rsc.orgrsc.orgnih.gov This environmentally benign solvent system, when coupled with a polymer-supported imidazolium (B1220033) fluoride reagent, enables the development of a fixed-bed continuous flow process. rsc.orgrsc.org While not yet specifically reported for Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, this technique has shown high conversions for the synthesis of various other diaryl ethers. The process typically involves passing a solution of an appropriate aryl halide and a phenol over a heated catalyst bed under pressure.

The potential advantages of employing a flow chemistry approach for the synthesis of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- are significant. Key process parameters such as temperature, pressure, and residence time can be precisely controlled, leading to higher yields and purity while minimizing byproduct formation. The continuous nature of the process also allows for in-line purification and analysis, streamlining the entire manufacturing workflow.

Table 1: Comparison of Batch vs. Potential Flow Synthesis of Diaryl Ethers

Parameter Batch Synthesis Potential Flow Synthesis
Reaction Vessel Round-bottom flask Packed-bed reactor, microreactor
Solvent Conventional organic solvents Supercritical CO₂, organic solvents
Temperature Control Less precise, potential for hotspots Precise and uniform heating
Pressure Control Typically atmospheric Controlled high pressure
Safety Handling of bulk reagents, potential for runaway reactions Smaller reaction volumes, enhanced containment
Scalability Difficult, requires larger vessels "Scaling-out" by parallelization
Productivity Limited by batch size Continuous production, higher throughput

Synthesis of Stereoisomers, Analogues, and Isotopically Labeled Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- Derivatives

The synthesis of specific stereoisomers, functionalized analogues, and isotopically labeled versions of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- is crucial for detailed structure-activity relationship (SAR) studies and various analytical applications.

Stereoisomers:

Due to the flexible nature of the ether linkages, Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- does not possess traditional chiral centers. However, the concept of atropisomerism can arise in highly substituted diaryl ethers where rotation around the aryl-oxygen bond is restricted. While there are no reports of atropisomerism in the parent compound, the synthesis of sterically hindered analogues could lead to stable, separable stereoisomers. Catalytic asymmetric methods, such as N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification, have been developed for the synthesis of axially chiral diaryl ethers and could be adapted for such analogues. nih.govrsc.orgrsc.org

Analogues:

The synthesis of analogues of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- with varied functional groups is achievable through established cross-coupling methodologies. Reactions such as the Buchwald-Hartwig, Ullmann, and Chan-Lam couplings are powerful tools for the formation of diaryl ether bonds. organic-chemistry.org These reactions tolerate a wide range of functional groups, allowing for the introduction of substituents on any of the aromatic rings. For instance, phenols and aryl halides with different electronic and steric properties can be coupled to generate a library of analogues. Microwave-assisted, metal-free conditions have also been reported for the rapid and high-yielding synthesis of diaryl ethers. organic-chemistry.org

Table 2: Selected Methodologies for the Synthesis of Diaryl Ether Analogues

Reaction Name Catalyst/Reagent Key Features
Buchwald-Hartwig Coupling Palladium catalyst with specialized ligands Broad substrate scope, good functional group tolerance. organic-chemistry.org
Ullmann Reaction Copper catalyst Classic method, often requires high temperatures but has seen modern improvements. organic-chemistry.org
Chan-Lam Coupling Copper catalyst, boronic acids Mild reaction conditions, tolerant of air and moisture. organic-chemistry.org
SNAr Reaction Base, electron-deficient aryl halide Does not require a metal catalyst, suitable for specific substrates. epfl.chdatapdf.com

Isotopically Labeled Derivatives:

Isotopically labeled versions of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, for example with Deuterium (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O), are invaluable tools for mechanistic studies, metabolic fate investigations, and as internal standards in quantitative analysis.

The synthesis of these labeled compounds would involve the use of appropriately labeled starting materials. For instance, a ¹³C-labeled derivative could be synthesized starting from a ¹³C-labeled phenol or benzene ring. Deuterium labels can often be introduced by H-D exchange on the aromatic rings under acidic or basic conditions, or by using deuterated precursors in the synthesis. The synthesis of an ¹⁸O-labeled ether would necessitate the use of an ¹⁸O-labeled phenol in the final ether bond-forming step.

While specific synthetic procedures for isotopically labeled Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- are not documented, the general strategies for isotopic labeling of aromatic compounds are well-established and could be readily applied.

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a lack of specific published computational and theoretical investigations for the compound Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-. The level of detail required to populate the requested sections on quantum chemical calculations, conformational analysis, and molecular dynamics simulations is not available in the public scientific literature for this specific molecule.

Computational chemistry studies involving Density Functional Theory (DFT), Ab Initio calculations, and molecular dynamics are highly specific and are typically conducted as part of targeted research projects. The absence of such data indicates that Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- has likely not been a subject of detailed theoretical investigation to date.

Therefore, it is not possible to generate the requested article with scientifically accurate, verifiable research findings and data tables as per the specified outline.

Iii. Computational Chemistry and Theoretical Investigations of Benzene, 1 3 Methoxyphenoxy 3 Phenoxy

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Conformational Transitions and Vibrational Dynamics in Different Environments

The flexibility of Benzene (B151609), 1-(3-methoxyphenoxy)-3-phenoxy- is primarily defined by the torsional or dihedral angles around its two ether linkages (C-O-C). The rotation around these bonds gives rise to various conformers, each with a distinct three-dimensional shape and associated potential energy. Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This process identifies low-energy, stable conformers and the energy barriers that separate them. researchgate.netresearchgate.netnih.gov

τ1: C(phenoxy)-O-C(central ring)-C(central ring)

τ2: C(central ring)-C(central ring)-O-C(methoxyphenoxy)

The torsional barriers are influenced by steric hindrance between the aromatic rings and electronic effects from the methoxy (B1213986) group. uva.esrsc.org In the gas phase, the molecule is expected to adopt a twisted, non-planar conformation to minimize steric repulsion between the phenyl rings. In condensed phases or crystalline structures, intermolecular forces can influence the preferred conformation.

Vibrational dynamics, which are related to the stretching and bending of bonds, can also be modeled. These dynamics are sensitive to the molecular conformation and its environment. Changes in the environment, such as the presence of a solvent or inclusion in a solid matrix, can alter the vibrational frequencies by affecting the molecule's geometry and electronic distribution. nih.gov

Table 1: Illustrative Calculated Torsional Barriers for Key Dihedral Angles This table presents hypothetical data representative of what a DFT calculation might yield for the primary rotational modes in Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-.

Rotation AxisDihedral AngleGround State Angle (°)Transition State Angle (°)Calculated Energy Barrier (kcal/mol)
Phenoxy-Central Ringτ1~450 / 902.0 - 4.0
Central Ring-Methoxyphenoxyτ2~500 / 902.5 - 4.5

Investigation of Solvent Effects on Molecular Conformation and Intermolecular Packing

The surrounding environment, especially a solvent, can significantly influence the conformational preferences of a molecule. Computational models like the Polarizable Continuum Model (PCM) are widely used to simulate these effects. researchgate.netrsc.orgohio-state.edu In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. nih.govacs.org

The model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric continuum of the solvent. For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, polar solvents are expected to stabilize conformers with a larger dipole moment. This could potentially lower the rotational energy barriers and alter the equilibrium populations of different conformers compared to the gas phase or a non-polar solvent. rsc.org

Furthermore, solvent interactions affect how molecules pack together. By influencing the effective shape and electrostatic surface of the molecule, the solvent can mediate intermolecular interactions, guiding the formation of specific packing motifs in the solid state or aggregates in solution.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netmdpi.com It is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. The resulting map is color-coded to indicate regions of negative, positive, and neutral potential. walisongo.ac.idchemrxiv.org

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, these regions are expected to be concentrated around the oxygen atoms of the ether linkages and the methoxy group due to their lone pairs of electrons. researchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. The hydrogen atoms on the aromatic rings typically exhibit a positive potential.

Green Regions: Represent areas of neutral potential.

The MEP map for this molecule would highlight the ether oxygens as primary sites for interaction with Lewis acids or hydrogen bond donors, while the aromatic rings would present complex regions of negative (π-electron clouds) and positive (hydrogens) potential.

Computational Prediction of Spectroscopic Signatures (Theoretical Basis Only)

Theoretical calculations can predict NMR chemical shifts, providing a powerful tool for structure verification. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. researchgate.net The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. acs.orgbenthamopen.com

The calculated isotropic shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS), using the formula: δ_sample = σ_ref - σ_sample

For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, GIAO calculations would predict distinct ¹H and ¹³C chemical shifts for each unique nucleus in the molecule. conicet.gov.ar The accuracy of these predictions depends on the level of theory and basis set used but is often sufficient to distinguish between different isomers or conformers.

Computational chemistry can simulate the vibrational spectra (Infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of normal vibrational modes and their corresponding frequencies can be determined. kbhgroup.intandfonline.comresearchgate.net These calculations, typically performed at the DFT level of theory, help in the assignment of experimental spectral bands to specific molecular motions. mdpi.com

For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, the theoretical spectrum would show characteristic frequencies for:

Aromatic C-H stretches: Typically above 3000 cm⁻¹.

Aromatic C=C stretches: In the 1400-1600 cm⁻¹ region.

Asymmetric C-O-C (ether) stretches: A strong band usually found in the 1200-1280 cm⁻¹ range. kbhgroup.in

Symmetric C-O-C stretches: A weaker band in the 1000-1100 cm⁻¹ range.

Out-of-plane C-H bends: Characteristic bands below 900 cm⁻¹ that depend on the substitution pattern of the aromatic rings.

Reactivity Prediction and Mechanistic Elucidation of Potential Transformations

Computational methods are invaluable for predicting a molecule's reactivity and exploring the mechanisms of potential chemical reactions. unesp.br

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org

The HOMO represents the region from which the molecule is most likely to donate electrons, indicating sites for electrophilic attack. ucsb.edu For an ether-containing compound, the HOMO is likely to have significant contributions from the oxygen lone pair orbitals.

The LUMO represents the region most likely to accept electrons, indicating sites for nucleophilic attack. nih.gov For aromatic systems, the LUMO is often a π* anti-bonding orbital distributed over the rings. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap suggests higher reactivity.

Mechanistic Elucidation: DFT calculations can be used to model the entire pathway of a chemical reaction, such as ether cleavage. nih.govacs.org This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. researchgate.netacs.org By calculating the energies of these stationary points, an energy profile for the reaction can be constructed, allowing for the determination of activation barriers and reaction thermodynamics. For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, potential transformations like electrophilic aromatic substitution or cleavage of the ether bonds by strong acids could be modeled to predict regioselectivity and reaction feasibility. nih.govrsc.org

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data This table presents hypothetical data representative of what a DFT calculation would provide for Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- in the gas phase.

OrbitalCalculated Energy (eV)Primary LocalizationPredicted Reactivity Role
HOMO-6.5Oxygen lone pairs, π-system of methoxyphenoxy ringSite of electrophilic attack, electron donation
LUMO-0.8π* orbitals of the central and phenoxy ringsSite of nucleophilic attack, electron acceptance
HOMO-LUMO Gap5.7Entire MoleculeIndicator of high kinetic stability

Transition State Modeling for Proposed Reaction Pathways

Transition state theory (TST) is a fundamental model used to describe the rates of chemical reactions. wikipedia.orgpressbooks.pub It posits that reactants are in a quasi-equilibrium with an unstable, high-energy species known as the activated complex or transition state, which is the configuration of atoms at the highest point on the reaction energy pathway. fiveable.memasterorganicchemistry.com The rate of the reaction is determined by the energy barrier (activation energy) required to reach this state. ox.ac.uk Computational methods, particularly Density Functional Theory (DFT), are widely used to locate and characterize the geometry and energy of these fleeting structures. libretexts.org A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. libretexts.org

For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, several reaction pathways can be proposed and modeled. Two hypothetical but chemically plausible pathways are:

Ether Bond Cleavage: The thermal or catalytic cleavage of one of the diaryl ether C-O bonds. This is a common degradation pathway for polyphenyl ethers. The transition state would involve the elongation of the C-O bond and the formation of radical or ionic intermediates.

Electrophilic Aromatic Substitution: The reaction with an electrophile (e.g., NO₂⁺) at one of the electron-rich positions on the benzene rings. The methoxy group is an activating ortho-, para-director, making the rings it is attached to more susceptible to substitution. The transition state for this type of reaction is often a high-energy intermediate known as a sigma complex or arenium ion.

The table below presents hypothetical data from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) for the transition states of these proposed reactions.

Table 1: Hypothetical Transition State Modeling Data for Reactions of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-

This table illustrates the kind of data generated from transition state modeling. The values are representative and not from actual experimental or published computational studies on this specific molecule.

Proposed Reaction PathwayKey Forming/Breaking BondsActivation Free Energy (ΔG) (kcal/mol)Imaginary Frequency (cm-1)Key Bond Distance in TS (Å)
Ether Cleavage (Homolytic)C-O bond breaking+85.5-450i2.15 (C-O)
Electrophilic Substitution (Nitration at C4)C-N bond forming+22.0-210i2.05 (C-N)
Electrophilic Substitution (Nitration at C6)C-N bond forming+25.8-195i2.08 (C-N)

Reaction Coordinate Analysis for Unimolecular and Bimolecular Processes

A reaction coordinate is a one-dimensional geometric parameter that represents the progress of a reaction from reactants to products. youtube.com Reaction coordinate analysis involves mapping the potential energy of the system as this parameter is varied, creating a profile of the minimum energy path. sparkle.pro.bracs.org This analysis is crucial for verifying that a calculated transition state correctly connects the desired reactants and products and for understanding the intricate details of the reaction mechanism. fiveable.mesparkle.pro.br

Unimolecular Process: An example of a unimolecular process for Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- is the conformational change due to rotation around one of the C-O-C ether linkages. By defining the dihedral angle as the reaction coordinate and performing a series of constrained geometry optimizations, a potential energy curve can be generated, revealing the energy barriers between different conformers.

Bimolecular Process: A bimolecular process could involve the reaction of the molecule with an atmospheric radical, such as a hydroxyl radical (•OH), which is a key step in oxidative degradation. The reaction coordinate could be defined as the distance between the oxygen of the •OH radical and a target hydrogen atom on one of the benzene rings. The analysis would model the abstraction of the hydrogen atom, leading to the formation of a water molecule and a large organic radical.

The following table provides hypothetical data for a reaction coordinate analysis of the hydrogen abstraction from the carbon para to the methoxy group by a hydroxyl radical. The reaction coordinate is defined as the distance between the carbon atom (C4) and the abstracting hydrogen atom (H4).

Table 2: Hypothetical Reaction Coordinate Analysis for Hydrogen Abstraction

This table shows illustrative data points along a potential energy surface scan for the reaction of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- with a hydroxyl radical. The reaction coordinate is the C4-H4 bond distance.

Point on CoordinateC4-H4 Distance (Å)H4-O(H) Distance (Å)Relative Energy (kcal/mol)State
11.093.500.0Reactants
21.201.45+5.2Approaching TS
31.351.21+9.8Transition State (TS)
41.501.08+4.1Approaching Products
52.500.98-15.3Products

In Silico Design and Virtual Screening of Novel Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- Analogues for Targeted Properties

In silico design and virtual screening are computational techniques used to identify promising new molecules with desired properties, thereby reducing the time and cost associated with experimental synthesis and testing. ncsu.edunih.gov Virtual screening involves computationally evaluating large libraries of compounds to select a smaller subset of likely candidates for further investigation. nih.govnih.govspringernature.com

For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, which belongs to the family of polyphenyl ethers often used as high-temperature lubricants and heat transfer fluids, a relevant targeted property could be enhanced thermo-oxidative stability. wikipedia.org An in silico design process would involve creating a virtual library of analogues by systematically adding various substituents to the aromatic rings. These substituents could include electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -CF₃, -CN), which can influence bond dissociation energies and reactivity towards oxidation.

Once the virtual library is constructed, it can be screened using methods like Quantitative Structure-Property Relationship (QSPR) modeling. mdpi.comwikipedia.org A QSPR model is a mathematical equation that relates the chemical structure (represented by numerical descriptors) to a specific property. nih.govsemanticscholar.org By training a QSPR model on a set of known polyphenyl ethers with experimentally determined decomposition temperatures, it becomes possible to predict the stability of the newly designed, hypothetical analogues.

The table below presents a hypothetical virtual library of analogues and their predicted thermal stability based on a fictional QSPR model.

Table 3: Hypothetical Virtual Screening of Analogues for Enhanced Thermal Stability

This interactive table showcases a small, hypothetical library of analogues of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- with predicted properties from a virtual screening workflow aimed at improving thermal stability.

Analogue IDStructural ModificationPredicted Decomposition Temperature (°C)Comment
ParentNone450Baseline compound
ANA-01Add -CF3 at C4'465Electron-withdrawing group may stabilize C-O bonds.
ANA-02Add -CH3 at C4'442Electron-donating group may slightly destabilize.
ANA-03Replace 3-methoxy with 3-fluoro458Inductive withdrawal effect of fluorine.
ANA-04Add -CF3 at C4' and C4''478Synergistic effect of multiple electron-withdrawing groups.

Iv. Advanced Mechanistic Studies and Reactivity Profiles of Benzene, 1 3 Methoxyphenoxy 3 Phenoxy

Mechanistic Investigations of Aromatic Substitution Reactions

The presence of oxygen-containing substituents, namely a phenoxy group and a 3-methoxyphenoxy group, on the central benzene (B151609) ring dictates the regioselectivity and rate of aromatic substitution reactions. These substituents are generally activating and ortho-, para-directing for electrophilic aromatic substitution, while the potential for nucleophilic aromatic substitution is also a key area of mechanistic interest.

The phenoxy and methoxy (B1213986) groups are electron-donating through resonance, thereby activating the aromatic rings to which they are attached towards electrophilic attack. lkouniv.ac.inwikipedia.org This activation is a consequence of the stabilization of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.orgminia.edu.eg The lone pairs on the oxygen atoms can be delocalized into the aromatic π-system, which enhances the electron density of the rings and makes them more susceptible to reaction with electrophiles. lkouniv.ac.in

The directing effects of these substituents can be predicted by examining the resonance structures of the intermediates formed upon electrophilic attack at the ortho, meta, and para positions. For both the phenoxy and methoxyphenoxy groups, attack at the ortho and para positions allows for resonance structures where the positive charge is delocalized onto the oxygen atom, providing significant stabilization. lkouniv.ac.in

In the case of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, the central benzene ring is substituted with two ether linkages. The positions ortho and para to these ether linkages (positions 2, 4, and 6) will be activated towards EAS. The 3-methoxyphenoxy substituent contains a methoxy group on its own terminal ring. This methoxy group will direct electrophilic attack to the positions ortho and para to it on that terminal ring. Similarly, the terminal phenoxy group will activate the ortho and para positions of its ring.

A summary of the directing effects is presented in the table below:

Ring SystemActivating/Deactivating Group(s)Predicted Position(s) of Electrophilic Attack
Central Benzene Ring1-phenoxy, 3-(3-methoxyphenoxy)2, 4, 6
Terminal Phenoxy Ring-OArortho, para
Terminal Methoxyphenoxy Ring-OAr, -OCH3ortho, para to both groups, with combined directing effects

It is important to note that steric hindrance can also play a role in determining the final product distribution, potentially favoring substitution at the less hindered para position over the ortho positions.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group on the aromatic ring. wikipedia.orgyoutube.com These electron-withdrawing groups are necessary to stabilize the negatively charged Meisenheimer complex intermediate that is formed during the reaction. youtube.comdalalinstitute.com

The structure of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- lacks strong electron-withdrawing groups. The phenoxy and methoxy substituents are electron-donating, which deactivates the aromatic rings towards nucleophilic attack. Therefore, under standard SNAr conditions, this compound is expected to be largely unreactive. For SNAr to occur, the aromatic rings would need to be modified with suitable activating groups. For instance, nitration of the aromatic rings could introduce the necessary electron-withdrawing nitro groups, thereby enabling subsequent nucleophilic displacement of a leaving group, should one be present.

Ether Cleavage Mechanisms and Directed Functionalization

The ether linkages are among the most reactive sites in the molecule under specific conditions. Cleavage of these C-O bonds can proceed through various mechanisms, offering pathways for the selective functionalization of the core structure.

Ethers can be cleaved by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com The subsequent cleavage of the C-O bond can then proceed via either an SN1 or SN2 mechanism, depending on the nature of the groups attached to the oxygen. wikipedia.orglibretexts.org

In Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, all the carbons attached to the ether oxygens are sp2 hybridized aromatic carbons, with the exception of the methyl carbon of the methoxy group. Aryl C-O bonds are generally difficult to cleave due to the increased bond strength and the instability of the resulting aryl cation. However, the alkyl C-O bond of the methoxy group is susceptible to cleavage.

Under acidic conditions, the reaction would likely proceed via an SN2 pathway, where a nucleophile (e.g., I- or Br-) attacks the methyl group, leading to the formation of a phenol (B47542) and a methyl halide. masterorganicchemistry.com Lewis acids, such as boron tribromide (BBr3), are also highly effective reagents for the cleavage of aryl methyl ethers. organic-chemistry.org

Reductive cleavage of ethers offers an alternative to acid-catalyzed methods. While the direct reductive cleavage of the aryl ether bonds in Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- would be challenging, specific methodologies have been developed for related systems. For example, ruthenium-catalyzed redox-neutral C-O bond cleavage has been demonstrated for 2-aryloxy-1-arylethanols, which are model compounds for lignin. escholarship.org This process involves a tandem dehydrogenation/reductive ether cleavage. Other methods may involve the use of strong reducing agents in the presence of a catalyst. researchgate.net The applicability of these methods to Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- would depend on the specific reaction conditions and the potential for competing reactions on the aromatic rings.

Oxidation and Reduction Chemistry of the Aromatic Rings and Methoxy Groups

The aromatic rings and the methoxy group can undergo both oxidation and reduction, leading to a variety of functionalized products.

The aromatic rings in Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- are generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to ring opening and degradation. More controlled oxidation can be achieved if the rings are sufficiently activated. For instance, methoxy-substituted aromatic rings can be hydroxylated using peracids. nih.gov The electrochemical oxidation of polycyclic aromatic phenols to quinones is another relevant transformation. beilstein-journals.org

The methoxy group can be susceptible to oxidation. For example, O-demethylation can be a significant metabolic pathway for methoxylated flavonoids, often catalyzed by cytochrome P450 enzymes. nih.gov Anodic oxidation can also affect methoxy groups. elsevierpure.com

The aromatic rings can be reduced to cyclohexyl rings under forcing conditions, typically involving catalytic hydrogenation at high pressure and temperature using catalysts like platinum, palladium, or rhodium on carbon. libretexts.orglibretexts.orgmsu.edu It is possible to selectively reduce an alkene double bond in the presence of an aromatic ring under milder conditions. libretexts.orglibretexts.org The Birch reduction, which employs an alkali metal in liquid ammonia (B1221849) with an alcohol, provides a method for the partial reduction of aromatic rings to 1,4-cyclohexadienes. libretexts.orgmsu.edu

The following table provides a summary of the potential oxidation and reduction reactions:

Functional GroupReaction TypePotential ProductsReagents/Conditions
Aromatic RingsOxidationHydroxylated derivatives, quinones, or degradation productsPeracids, strong oxidizing agents, electrochemical methods
ReductionCyclohexyl derivatives, 1,4-cyclohexadienesCatalytic hydrogenation (high pressure/temp), Birch reduction
Methoxy GroupOxidation (O-demethylation)Phenolic derivativesCytochrome P450 enzymes, other oxidizing agents

Insufficient Scientific Data Available for Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-

A comprehensive review of available scientific literature reveals a significant lack of specific experimental data for the chemical compound Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-. Consequently, a detailed and scientifically accurate article focusing on its advanced mechanistic studies and reactivity profiles, as requested, cannot be generated at this time.

The specific areas of inquiry, including electrochemical oxidation and reduction, radical-mediated oxidative processes, photochemical reactions, and thermal degradation pathways, require dedicated experimental investigation that does not appear to have been published in accessible scientific literature. While research exists for structurally related compounds, such as methoxyphenols and other diaryl ethers, direct extrapolation of their reactivity to Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- would be speculative and would not meet the standards of scientific accuracy.

Without experimental data on oxidation and reduction potentials, quantum yields for photolysis, or identified thermal degradation products for this specific molecule, the creation of the requested detailed article with data tables and mechanistic insights is not feasible. Further empirical research is necessary to elucidate the chemical behavior of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- across these advanced analytical areas.

Thermal Stability and High-Temperature Degradation Pathways

Stability under Controlled Thermal and Oxidative Conditions

Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, a polyaromatic ether, is characterized by a high degree of thermal and oxidative stability, attributed to the strength of the aryl-oxygen bonds in its diaryl ether framework. The degradation of such materials typically occurs at elevated temperatures and is influenced by the presence of oxygen.

Thermal Stability: In an inert atmosphere, the primary degradation pathway involves the homolytic cleavage of the C-O ether linkages. This process requires significant energy input, with decomposition temperatures for similar polyaromatic ethers often exceeding 400°C. The stability can be attributed to the resonance stabilization of the aromatic rings, which strengthens the adjacent ether bonds.

The following table summarizes typical stability data for polyaromatic ethers under different conditions, providing an expected performance profile for Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-.

ConditionParameterTypical Value RangePrimary Degradation Products
Thermal (Inert Atmosphere, e.g., N₂)Onset of Decomposition (TGA)400 - 450 °CPhenols, Diphenyl ether, Benzene
Oxidative (Air)Oxidation Induction Temperature (DSC)200 - 250 °CHydroperoxides, Phenols, Benzaldehyde, Carbon Oxides
Long-Term Aging (Air, 150°C)Viscosity IncreaseMinimal change over >1000 hoursPolymeric materials, Carboxylic acids

Catalytic Transformations Utilizing Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- as a Substrate or Ligand

The reactivity of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- can be harnessed through various catalytic processes. It can serve as a substrate for bond cleavage and functionalization or as a ligand in transition metal catalysis.

As a Substrate: The most common reaction involving ethers is cleavage of the C-O bond. britannica.com While highly resistant to hydrolysis, the ether linkages in Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) to yield corresponding phenols and aryl halides. britannica.com Furthermore, catalytic hydrogenolysis over transition metal catalysts (e.g., Pd/C, Ni) can be employed to cleave the ether bonds, yielding phenols and aromatic hydrocarbons. The aromatic rings of the molecule can also undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, with the substitution pattern being directed by the activating ether and methoxy groups.

As a Ligand: The oxygen atoms of the ether and methoxy groups possess lone pairs of electrons that can coordinate with metal centers, allowing the molecule to function as a multidentate ligand. This coordination can influence the electronic properties and steric environment of a catalyst, potentially modifying its activity and selectivity in reactions such as cross-coupling, hydrogenation, or polymerization. While specific applications of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- as a ligand are not extensively documented, its structural motifs are found in more complex ligands designed for specific catalytic outcomes.

The table below outlines potential catalytic transformations involving this compound as a substrate.

Reaction TypeCatalyst/ReagentTypical ConditionsMajor Products
Ether CleavageExcess HBr or HI100 - 150 °CPhenols, Aryl Halides (e.g., 3-Methoxyphenol (B1666288), Phenol, 1,3-Dibromobenzene)
HydrogenolysisPd/C or Raney Ni, H₂150 - 250 °C, High PressurePhenol, Anisole, Benzene, Cyclohexane
NitrationHNO₃/H₂SO₄0 - 25 °CNitro-substituted aromatic derivatives
Friedel-Crafts AcylationAcyl Chloride, AlCl₃25 - 80 °CAcyl-substituted aromatic derivatives

Investigation of Reactivity in Supercritical Fluids and Ionic Liquids

The unique properties of non-conventional media like supercritical fluids and ionic liquids can significantly alter the reactivity of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-.

Reactivity in Supercritical Fluids: Supercritical fluids, such as supercritical water (scH₂O) and carbon dioxide (scCO₂), offer tunable properties that can be exploited for chemical transformations. In scH₂O (T > 374 °C, P > 22.1 MPa), the fluid behaves as a non-polar solvent with high ionic product, facilitating reactions that are difficult in conventional media. For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, scH₂O can promote the hydrolysis of the ether linkages without the need for corrosive acid or base catalysts, leading to the formation of phenols and other hydroxylated aromatics.

Reactivity in Ionic Liquids: Ionic liquids (ILs) are salts with melting points below 100°C that can act as both solvents and catalysts. researchgate.net Their high polarity, negligible vapor pressure, and tunable nature make them attractive media for various reactions. rsc.org For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, using an IL as a solvent can enhance the rates of nucleophilic or electrophilic substitution reactions. organic-chemistry.org For instance, certain acidic ILs (e.g., those containing [HSO₄]⁻ anions) can catalyze the cleavage of the ether bond under milder conditions than traditional methods. mdpi.com The choice of cation and anion in the IL can be tailored to improve reactant solubility and influence reaction selectivity. mdpi.com

The following table compares the potential reactivity of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- in different solvent systems.

Solvent SystemPotential ReactionAnticipated AdvantagesPotential Products
Conventional (e.g., Toluene)Friedel-Crafts AcylationWell-established proceduresAcylated diaryl ethers
Supercritical Water (scH₂O)Catalyst-free Hydrolysis"Green" process, reduced corrosionPhenol, 3-Methoxyphenol, Resorcinol (B1680541)
Acidic Ionic Liquid (e.g., [bmim][HSO₄])Catalytic Ether CleavageLower temperatures, catalyst recyclingPhenols, Aryl sulfates
Ionic Liquid (e.g., [bmim][BF₄])Nucleophilic SubstitutionEnhanced reaction rates, product separationFunctionalized diaryl ethers

V. Advanced Analytical Methodologies for Characterization and Quantification of Benzene, 1 3 Methoxyphenoxy 3 Phenoxy

Development and Optimization of Hyphenated Chromatographic Techniques

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of spectroscopy, is the cornerstone of modern analytical chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for High-Sensitivity Trace Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS/MS) for Complex Matrix Separations

For non-volatile or thermally labile compounds, High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. The development of an HPLC-MS/MS/MS (MS³) method for Benzene (B151609), 1-(3-methoxyphenoxy)-3-phenoxy- would focus on selecting the appropriate column chemistry (e.g., C18) and mobile phase to achieve efficient separation from matrix components. sielc.com The mass spectrometer, often a triple quadrupole or ion trap, would be optimized for precursor and product ion transitions to ensure unambiguous identification and quantification. This technique is particularly valuable for analyzing samples where the compound of interest is present at low concentrations within a complex biological or environmental matrix. mdpi.comuu.nl

Supercritical Fluid Chromatography (SFC) for Rapid and Green Separations

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC, utilizing supercritical CO₂ as the primary mobile phase. shimadzu.com This technique offers rapid separations and reduced organic solvent consumption. For a moderately polar compound like Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, SFC could provide efficient analysis, potentially for chiral separations if applicable. fagg.beresearchgate.net The advantages of SFC include high throughput and compatibility with both mass spectrometry and flame ionization detectors.

Two-Dimensional Gas Chromatography (GCxGC) for Comprehensive Profiling

When analyzing highly complex samples containing numerous structurally similar compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers superior resolving power compared to conventional GC. chemistry-matters.comchromatographyonline.com This technique employs two columns with different separation mechanisms, providing a highly detailed "fingerprint" of the sample. mosh-moah.deepa.gov For the analysis of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- in a complex mixture, GCxGC could resolve it from isomers and other related compounds that might co-elute in a one-dimensional separation, enabling more accurate identification and quantification. nih.gov

High-Resolution Spectroscopic Characterization (Beyond Basic Data)

Beyond chromatographic techniques, high-resolution spectroscopy is indispensable for the unambiguous structural confirmation of complex molecules.

Advanced Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for Complex Structural Elucidation

Advanced 2D NMR techniques are critical for elucidating the complex structure of molecules like Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about proton-proton and proton-carbon connectivities within the molecule. This data allows for the unambiguous assignment of all proton and carbon signals, confirming the isomeric structure and connectivity of the phenoxy and methoxyphenoxy groups on the central benzene ring. While NMR is a standard tool for structure confirmation, specific advanced 2D NMR studies dedicated to this compound are not documented in widely accessible scientific journals. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-. By providing the exact mass of the molecular ion with high accuracy, HRMS allows for the determination of its elemental composition. For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, with the chemical formula C₁₉H₁₆O₃, the theoretical exact mass can be calculated.

In addition to exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) is instrumental in mapping the fragmentation pathways of the molecule. This provides valuable structural information by identifying the characteristic fragment ions. The fragmentation of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- would likely proceed through the cleavage of the ether linkages, leading to the formation of phenoxy and methoxyphenoxy radicals and cations. A plausible fragmentation pattern would involve the initial loss of a phenoxy group, followed by further fragmentation of the remaining structure.

Table 1: Theoretical Exact Mass and Plausible HRMS Fragments of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-

Ion/Fragment Formula Theoretical Exact Mass (Da)
Molecular Ion [M]⁺C₁₉H₁₆O₃⁺292.1099
[M - OCH₃]⁺C₁₈H₁₃O₂⁺261.0916
[M - OC₆H₅]⁺C₁₃H₁₁O₂⁺200.0837
[C₆H₅O]⁺C₆H₅O⁺93.0340
[C₇H₇O]⁺C₇H₇O⁺107.0497

This data is illustrative and based on theoretical calculations and expected fragmentation patterns for similar chemical structures.

X-ray Crystallography for Precise Solid-State Structure Determination and Crystal Packing

For a definitive determination of the three-dimensional structure of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- in the solid state, X-ray crystallography is the gold standard. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. The crystal structure would elucidate the spatial arrangement of the three phenyl rings and the connecting ether oxygen atoms.

The analysis would likely show that the phenyl rings are not coplanar due to steric hindrance, adopting a twisted conformation. Insights into the intermolecular interactions within the crystal lattice, such as van der Waals forces and potential weak C-H···π interactions, would also be obtained. This information is crucial for understanding the material's physical properties.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) for Chiral Analysis (if applicable)

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful spectroscopic techniques used to study chiral molecules. researchgate.netuj.edu.plnii.ac.jpnih.govcuni.cz These methods measure the differential absorption or scattering of left and right circularly polarized light by a chiral sample.

Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it will not exhibit a VCD or ROA signal. These techniques would not be applicable for the direct analysis of this compound. However, if a chiral derivative of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- were to be synthesized, VCD and ROA would be invaluable for determining its absolute configuration and studying its conformational preferences in solution.

Capillary Electrophoresis (CE) and Electrochromatography for High-Efficiency Separations

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) are high-efficiency separation techniques that can be employed for the analysis of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-. Given the neutral and hydrophobic nature of the molecule, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be a suitable approach. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudostationary phase to facilitate the separation of neutral analytes.

CEC combines the high efficiency of CE with the selectivity of high-performance liquid chromatography (HPLC) by using a packed capillary. A reversed-phase stationary phase could be used to separate Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- from its impurities based on their hydrophobicity. Both CE and CEC offer advantages such as high resolution, short analysis times, and minimal sample and solvent consumption.

Electrochemical Methods for Sensitive Detection and Redox Characterization

Electrochemical methods can be utilized for the sensitive detection and to investigate the redox properties of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-. While the ether linkages are typically electrochemically inert, the aromatic rings can undergo oxidation at sufficiently high positive potentials. Techniques such as cyclic voltammetry could be used to study the oxidation potential of the compound, providing insights into its electronic properties.

For quantitative analysis, techniques like differential pulse voltammetry or square-wave voltammetry could be developed. These methods offer high sensitivity and can be used for the determination of the compound in various matrices. The development of a sensor based on a modified electrode could further enhance the selectivity and sensitivity of the electrochemical detection. nih.govrsc.org

Development of Certified Reference Materials and Robust Quality Control Protocols for Analytical Purity

The development of a Certified Reference Material (CRM) for Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- is essential for ensuring the accuracy and traceability of analytical measurements. A CRM is a highly characterized and homogeneous material with a certified property value, used for calibration, method validation, and quality control. sigmaaldrich.comlgcstandards.comaroscientific.com

The production of a CRM for this compound would involve:

Synthesis and Purification: High-purity synthesis followed by rigorous purification to remove any impurities.

Comprehensive Characterization: Thorough characterization using a combination of analytical techniques (e.g., NMR, HRMS, HPLC) to confirm the identity and purity.

Value Assignment: Accurate determination of the purity value with a stated uncertainty, traceable to the International System of Units (SI).

Robust quality control protocols are also crucial for routine analysis. These protocols would include system suitability tests, the use of control samples, and regular calibration with the CRM to ensure the reliability and consistency of the analytical results.

Vi. Structure Activity Relationship Sar Investigations for Intrinsic Molecular Properties and Non Biological Interactions Strictly Non Clinical/non Toxicity

Rational Design and Synthesis of Benzene (B151609), 1-(3-methoxyphenoxy)-3-phenoxy- Analogues

The rational design and synthesis of analogues of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- are pivotal for probing its chemical space. Synthetic strategies are often centered around established methodologies that allow for precise control over the final molecular architecture. A common and effective method for the synthesis of diaryl ethers, including the parent compound and its derivatives, is the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. For instance, the synthesis of the core structure can be achieved by reacting 3-methoxyphenol (B1666288) with 1-bromo-3-phenoxybenzene. This versatile reaction allows for the introduction of a wide array of substituents on the aromatic rings, enabling a systematic study of their effects.

The systematic substitution on the aromatic rings of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- is a key strategy to modulate its electronic and steric properties. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density distribution across the molecule, which in turn influences its intermolecular interactions. For example, the placement of nitro groups (electron-withdrawing) or amino groups (electron-donating) can impact the molecule's ability to participate in π-π stacking and hydrogen bonding.

Substituent Position Electronic Effect Potential Impact on Intermolecular Interactions
Nitro (-NO2)paraElectron-withdrawingEnhances π-π stacking with electron-rich aromatic systems
Amino (-NH2)paraElectron-donatingCan act as a hydrogen bond donor
Cyano (-CN)metaElectron-withdrawingInfluences molecular dipole moment
Hydroxyl (-OH)orthoElectron-donatingPotential for intramolecular hydrogen bonding, affecting conformation
Modification Description Expected Influence on Molecular Properties
Alkoxy Chain ElongationReplacing -OCH3 with -OCH2CH3, -O(CH2)2CH3, etc.Increased steric hindrance, potential for altered crystal packing and solubility.
Positional IsomerismMoving the methoxy (B1213986) group to the ortho or para position.Changes in molecular dipole moment and conformational preferences.
DemethylationConversion of the methoxy group to a hydroxyl group.Introduction of a hydrogen bond donor, significantly altering intermolecular interactions.

Impact of Structural Modifications on Intermolecular Interactions and Self-Assembly

Structural modifications to Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- have a profound impact on its intermolecular interactions and its ability to self-assemble into ordered structures. The interplay of van der Waals forces, π-π stacking, and hydrogen bonding dictates the packing of these molecules in the solid state and their behavior in solution. The introduction of the methoxy group can lead to additional intermolecular interactions, such as hydrogen bonding with suitable acceptor groups, which can influence the self-assembly and crystal packing of the molecule.

The diaryl ether motif is a common component in the design of synthetic receptors and host molecules. The flexible yet defined structure of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- and its analogues makes them interesting candidates for guest molecules in host-guest chemistry. Studies have shown that diaryl ether-based macrocycles can act as hosts for various guest molecules, with binding driven by a combination of van der Waals forces, π-π stacking, and C-H⋯π interactions. The binding affinity of these analogues to artificial receptors can be systematically tuned by modifying the substituents on the aromatic rings, thereby altering their size, shape, and electronic complementarity to the host's binding cavity.

Host Type Guest Analogue Feature Primary Binding Interactions Effect of Modification
CyclophaneElectron-deficient aromatic ringπ-π stackingIntroduction of electron-withdrawing groups on the guest enhances binding affinity.
CalixareneAppropriate size and shape to fit in the cavityHydrophobic interactions, CH-π interactionsIncreasing the steric bulk of the guest may decrease binding affinity.
Crown EtherCationic center on guest (if modified)Cation-dipole interactionsNot directly applicable without significant modification to introduce a charged group.

The principles of molecular recognition are central to understanding the interactions of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- analogues in synthetic systems. The ability of a host molecule to selectively bind a specific guest is dependent on a precise match of their steric and electronic features. The flexible nature of the diaryl ether linkage allows these molecules to adapt their conformation to fit within a host's binding site, a concept known as induced fit. Resorcinarene-based cavitands containing phenoxy groups have been utilized to encapsulate a variety of guest molecules within their hydrophobic cavities. The design of novel host-guest systems often involves the strategic placement of functional groups on both the host and guest to maximize favorable interactions and achieve high binding selectivity.

Computational SAR Modeling for Predicted Physical-Chemical Behaviors

Computational modeling provides a powerful, predictive lens through which to examine the physical-chemical behaviors of 1-(3-methoxyphenoxy)-3-phenoxybenzene. By simulating molecular interactions and calculating structural descriptors, it is possible to forecast its properties without direct experimental synthesis or measurement, accelerating the design of new materials.

Molecular docking, a technique predominantly used in drug discovery, can be adeptly repurposed to study the interaction of 1-(3-methoxyphenoxy)-3-phenoxybenzene with non-biological hosts like synthetic polymers or catalyst frameworks. researchgate.net This approach computationally places the molecule into a defined cavity or "binding pocket" within the host material to predict its most stable orientation and binding affinity.

In the context of material science, the "binding pocket" can be defined as an interstitial void within a polymer matrix, the pore of a zeolite catalyst, or a surface site on a metallic framework. The simulation calculates a scoring function, which represents the binding free energy, by evaluating intermolecular interactions such as van der Waals forces, electrostatic interactions, and π-π stacking between the aromatic rings of the diaryl ether and the host.

Such simulations are invaluable for:

Predicting Compatibility: Assessing how well the molecule integrates into a polymer matrix, which is crucial for designing blends or composite materials.

Understanding Lubricity: Modeling its interaction with surfaces to predict its potential as a high-temperature lubricant, where diaryl ethers are often employed.

Catalyst Design: Determining the optimal orientation and interaction within a catalyst's active site to predict its suitability as a substrate or its potential to foul the catalyst.

While direct docking of entire flexible polymer chains is complex, a stepwise approach can be used. nih.gov This involves docking smaller, representative fragments of a polymer to understand the key interactions that govern the system's behavior. nih.gov For 1-(3-methoxyphenoxy)-3-phenoxybenzene, this would involve analyzing its interactions with monomeric units of a target polymer, such as poly(arylene ether sulfone). nih.gov

Table 1: Hypothetical Molecular Docking Interactions in Non-Biological Systems

Host SystemBinding Pocket TypeDominant Interaction ForcesPredicted Information
Poly(arylene ether ketone) (PAEK)Amorphous interstitial spaceVan der Waals, π-π stackingMiscibility, plasticization efficiency
Zeolite CatalystPorous channel/cavityElectrostatic, Van der WaalsDiffusion rate, conformational restriction
Graphite Surface2D surfaceπ-π stackingAdsorption energy, orientation

Quantitative Structure-Property Relationship (QSPR) models establish a mathematical correlation between a molecule's properties and its structural or quantum-chemical descriptors. nih.gov This technique is particularly useful for predicting the properties of polymers and organic compounds without the need for extensive empirical testing. nih.govmdpi.com For 1-(3-methoxyphenoxy)-3-phenoxybenzene, QSPR can predict key non-biological parameters relevant to material science applications.

A QSPR model is typically represented by a linear or non-linear equation:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where Dₙ represents molecular descriptors and cₙ are coefficients derived from statistical regression against experimental data.

Key properties that can be predicted for 1-(3-methoxyphenoxy)-3-phenoxybenzene or polymers derived from it include:

Refractive Index (n): This optical property is critical for applications in lenses, coatings, and optical films. QSPR models for refractive index often rely on descriptors related to molecular polarizability and volume. scribd.comuq.edu.au The multiple aromatic rings in the molecule contribute to a high molar refractivity, suggesting its potential use in high-refractive-index materials.

Glass Transition Temperature (Tg): When this molecule is used as a monomer for poly(arylene ether)s, the Tg of the resulting polymer is a critical parameter defining its operational temperature range. QSPR models for Tg typically use descriptors related to molecular weight, chain stiffness, and intermolecular forces. nih.gov The rigid aromatic backbone and ether linkages of this molecule would contribute to a relatively high predicted Tg.

Solubility: Parameters like the n-octanol-water partition coefficient (log P) and polar surface area can be calculated and used in QSPR models to predict solubility in various non-aqueous solvents, which is essential for processing and formulation. nih.gov

Table 2: Calculated Molecular Descriptors for 1-(3-methoxyphenoxy)-3-phenoxybenzene

These descriptors serve as the independent variables in QSPR equations to predict physical-chemical properties.

Descriptor ClassDescriptor NameCalculated ValueAssociated Property
Constitutional (0D)Molecular Weight292.33 g/molGlass Transition Temp., Boiling Point
Topological (2D)Topological Polar Surface Area (TPSA)27.69 ŲSolubility, Permeability
Topological (2D)Wiener Index1538Boiling Point, Viscosity
Physicochemical (2D)Molar Refractivity86.5 cm³Refractive Index
Physicochemical (2D)LogP (Octanol-Water)4.95Solubility in non-polar solvents
3DMolecular Volume~265 ųDensity, Refractive Index

Stereochemical Implications in Material Science or Catalytic Applications (if chiral analogues are explored)

While 1-(3-methoxyphenoxy)-3-phenoxybenzene is itself an achiral molecule, the diaryl ether scaffold is of significant interest in the field of stereochemistry due to the phenomenon of atropisomerism. nih.govresearchgate.net Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In diaryl ethers, if sufficiently bulky substituents are placed ortho to the ether linkage, free rotation can be hindered, leading to stable, separable enantiomers possessing axial chirality. rsc.org

The development of chiral analogues based on this structure could have profound implications in specialized, non-biological applications:

Asymmetric Catalysis: Axially chiral diaryl ethers have emerged as promising ligands for transition metal catalysts. chemrxiv.org An analogue of 1-(3-methoxyphenoxy)-3-phenoxybenzene, rendered chiral through the introduction of bulky ortho-substituents, could coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure compounds. rsc.orgsnnu.edu.cn

Chiral Materials Science: The incorporation of these chiral units into a polymer backbone could lead to materials with unique optical properties. Such polymers could be used in applications like chiral chromatography for separating enantiomers, or in advanced optics for the manipulation of circularly polarized light. The study of stereochemistry is fundamental to understanding molecular interactions in materials. researchgate.net

The synthesis of these chiral atropisomers is a challenging but active area of research, with organocatalysis and transition-metal catalysis being key enabling methodologies. nih.govchemrxiv.org

Development of Chemical Probes for Fundamental Research in Non-Biological Systems

The concept of a "chemical probe"—a small molecule designed to selectively interact with and report on a system's state—can be extended from biology to materials science. A probe based on the 1-(3-methoxyphenoxy)-3-phenoxybenzene scaffold could be developed to investigate the properties of polymers and other materials at a molecular level.

A non-biological chemical probe typically consists of three components:

Scaffold: The core structure that determines the probe's intrinsic properties and compatibility with the host material. In this case, the 1-(3-methoxyphenoxy)-3-phenoxybenzene structure provides compatibility with aromatic polymers.

Reporter Group: A moiety that produces a measurable signal, such as a fluorophore. Its signal (e.g., fluorescence intensity, wavelength, or lifetime) is sensitive to its immediate environment.

Linker (optional): A chemical chain connecting the scaffold to the reporter, which can be used to tune the probe's properties.

A fluorescent probe could be synthesized by chemically attaching a fluorophore (e.g., a perylene (B46583) or naphthalene (B1677914) derivative) to one of the aromatic rings of the diaryl ether scaffold. researchgate.net Such a probe could be used for:

Monitoring Curing and Polymerization: When mixed in small quantities with a resin or monomers, changes in the probe's fluorescence could signal changes in local viscosity and polarity, providing a real-time, in-situ method to monitor the curing process of thermosets or the progress of polymerization reactions.

Mapping Polymer Blends: Dispersing the probe within a blend of immiscible polymers would allow for the visualization of different phases. The probe may preferentially partition into one phase, or its fluorescence spectrum may shift depending on the local environment, enabling microscopic mapping of the material's morphology.

Sensing Mechanical Stress: Certain fluorophores, known as mechanophores, change their emission properties in response to mechanical stress. Incorporating such a group onto the diaryl ether scaffold could create a probe to detect stress points and potential failure sites within a material before macroscopic cracks appear.

Table 3: Conceptual Design of a Chemical Probe Based on the Diaryl Ether Scaffold

ComponentExample MoietyFunction in Non-Biological System
Scaffold 1-(3-methoxyphenoxy)-3-phenoxybenzeneEnsures compatibility and dispersion within host aromatic polymers.
Reporter Perylene diimideProvides environmentally sensitive fluorescence signal (quantum yield, wavelength).
Application In-situ monitoring of viscosity changes during polymer curing.
Measurement Changes in fluorescence anisotropy or excimer formation relate to molecular mobility.

Compound Reference Table

Table 4: List of Mentioned Chemical Compounds

Common Name / TypeSystematic Name
Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-1-(3-methoxyphenoxy)-3-phenoxybenzene
Poly(arylene ether)Poly(oxy-1,4-phenylene...) type polymer
Poly(arylene ether sulfone)Poly(oxy-1,4-phenylenesulfonyl-1,4-phenyleneoxy-1,4-phenylene...) type polymer
Poly(arylene ether ketone)Poly(oxy-1,4-phenylenecarbonyl-1,4-phenylene...) type polymer
ZeoliteCrystalline aluminosilicate
PeryleneDibenzo[de,kl]anthracene
NaphthaleneNaphthalene

Vii. Interactions with Biological Systems: Mechanistic and Biophysical Perspectives Strictly in Vitro, Non Clinical, Non Toxicity, Non Human

Investigation of Protein-Ligand Interactions with Model Biological Macromolecules

No studies were identified that investigated the binding kinetics, thermodynamics, or ligand-induced conformational changes of Benzene (B151609), 1-(3-methoxyphenoxy)-3-phenoxy- with any generic, non-human, bacterial, or plant proteins.

Binding Kinetics and Thermodynamics via Surface Plasmon Resonance (SPR) with Generic or Non-Human Proteins

There is no publicly available research that has utilized Surface Plasmon Resonance to determine the association rate (k_on), dissociation rate (k_off), or equilibrium dissociation constant (K_D) for the interaction of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- with any model protein.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding to Model Enzymes

No Isothermal Titration Calorimetry data is available to characterize the thermodynamic parameters (enthalpy change, ΔH; entropy change, ΔS; Gibbs free energy change, ΔG) of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- binding to any model enzymes.

Ligand-Induced Conformational Changes in Model Biological Systems (e.g., non-human, bacterial, or plant enzymes)

There are no reports on any studies that have examined conformational changes induced by the binding of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- to non-human, bacterial, or plant enzymes.

Enzyme Mechanism Elucidation (Focus on Biochemical Principles, Not Therapeutic Potential)

Determination of Enzyme Kinetic Parameters (e.g., K_m, V_max) and Inhibition Constants (K_i) with Isolated Enzymes

No research has been published detailing the determination of enzyme kinetic parameters or inhibition constants for Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- with any isolated enzymes.

Mechanistic Classification of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive)

In the absence of enzyme inhibition studies, there is no information available on the mechanistic classification of how Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- might inhibit enzyme activity.

Report on the In Vitro Biological Interactions of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-

Following a comprehensive and systematic search of available scientific literature, including chemical databases, academic journals, and patent records, it has been determined that there is no published research data available for the chemical compound Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- within the specific contexts requested for this article.

The intended scope of this article was to provide a detailed analysis of the in vitro interactions of this compound with biological systems, focusing on non-clinical and non-human studies. The outlined sections were to include:

VII. Interactions with Biological Systems: Mechanistic and Biophysical Perspectives

Metabolic Pathway Elucidation in Isolated Enzymatic Systems

Role of Specific Enzyme Families (e.g., Cytochrome P450s) in Xenobiotic Biotransformation

Despite extensive searches using various synonyms and chemical identifiers for "Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-," no studies were found that investigated its potential as an enzyme inhibitor, its permeability across artificial membranes, or its metabolic fate in isolated enzymatic systems.

Consequently, it is not possible to generate the thorough, informative, and scientifically accurate content, including the required data tables, as stipulated in the instructions. The absence of primary research on this specific molecule prevents any meaningful discussion or data presentation on the topics outlined.

General methodologies for studying aryl-ether compounds exist, such as the use of liver microsomes for metabolism studies and artificial membranes for permeability assays. nih.govnih.govnih.gov Research on other diphenyl ether compounds, particularly in the context of herbicides, indicates that cytochrome P450 enzymes are often involved in their metabolism. researchgate.netnih.govresearchgate.netmdpi.com However, these findings are not directly applicable to "Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-" without specific experimental data.

Therefore, this report concludes that the requested article cannot be produced due to a lack of available scientific information on the subject compound.

Nucleic Acid Interactions and Binding Modes (e.g., DNA/RNA intercalation, groove binding, in vitro biophysical studies with isolated nucleic acids)

Currently, there is a lack of specific research detailing the interactions between Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- and isolated nucleic acids such as DNA and RNA. To understand these potential interactions, a series of biophysical studies would be required.

Hypothetical studies could explore various binding modes:

Intercalation: The planar aromatic rings of the molecule could potentially insert between the base pairs of DNA or RNA. Spectroscopic techniques such as UV-Visible spectroscopy and fluorescence spectroscopy would be instrumental in detecting such interactions, often characterized by hypochromism, hyperchromism, and shifts in the emission spectra.

Groove Binding: The compound might fit into the major or minor grooves of the DNA double helix. Techniques like circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy could provide insights into conformational changes in the nucleic acid structure upon binding, indicative of groove interactions.

A comprehensive investigation would involve a range of biophysical techniques to determine binding constants, stoichiometry, and thermodynamic parameters of the interaction.

Table 7.5.1: Hypothetical Biophysical Data for Nucleic Acid Interactions

Technique Parameter Hypothetical Value Interpretation
UV-Visible Titration Binding Constant (Kb) 1.5 x 104 M-1 Indicates a moderate binding affinity to calf thymus DNA.
Fluorescence Spectroscopy Quenching Constant (Ksv) 2.8 x 104 M-1 Suggests interaction leading to quenching of a fluorescent probe.
Isothermal Titration Calorimetry (ITC) Enthalpy (ΔH) -8.5 kcal/mol Implies an enthalpically driven binding process.

Note: The data presented in this table is purely illustrative and not based on experimental results for Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-.

Interactions with Biomimetic Systems (e.g., micelles, vesicles, cyclodextrins, protein mimics)

The interaction of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- with biomimetic systems is another area where specific research is not currently available. Such studies are crucial for understanding how the compound might behave in environments that mimic biological membranes and cavities.

Potential areas of investigation include:

Micelles and Vesicles: The hydrophobic nature of the compound suggests it would likely partition into the hydrophobic core of micelles and the lipid bilayers of vesicles. Light scattering techniques and fluorescence probe studies could be employed to determine the critical micelle concentration (CMC) of surfactants in the presence of the compound and to study its localization within these structures.

Cyclodextrins: The cage-like structure of cyclodextrins could encapsulate the aromatic moieties of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-. The formation of such inclusion complexes could be studied using techniques like NMR spectroscopy, which can provide direct evidence of encapsulation through changes in chemical shifts.

Table 7.6.1: Hypothetical Interaction Data with Biomimetic Systems

Biomimetic System Technique Parameter Hypothetical Finding
Sodium Dodecyl Sulfate (SDS) Micelles Tensiometry Critical Micelle Concentration (CMC) Decrease in CMC
Dipalmitoylphosphatidylcholine (DPPC) Vesicles Differential Scanning Calorimetry (DSC) Phase Transition Temperature (Tm) Broadening and shift of the main phase transition

Note: The data presented in this table is purely illustrative and not based on experimental results for Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-.

Viii. Applications of Benzene, 1 3 Methoxyphenoxy 3 Phenoxy in Materials Science and Other Fields Non Biological, Non Clinical, Non Safety

Liquid Crystal Materials and Display Technologies

The field of liquid crystals is dominated by molecules with specific shape anisotropy, typically calamitic (rod-like) or discotic (disc-like). Asymmetric dimeric liquid crystals have also garnered significant interest. kashanu.ac.ir While Benzene (B151609), 1-(3-methoxyphenoxy)-3-phenoxy- itself is not a liquid crystal, its asymmetric diaryl ether structure could be a valuable building block for the synthesis of novel liquid crystalline materials. africaresearchconnects.comresearchgate.netju.edu.sa

By attaching appropriate mesogenic units (e.g., cyanobiphenyls) and flexible alkyl chains, it is conceivable to design liquid crystals where the Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- core introduces a degree of asymmetry and influences the mesophase behavior, such as the type of smectic or nematic phase formed and the transition temperatures. The polarity introduced by the methoxy (B1213986) group could also play a role in the dielectric anisotropy of the resulting liquid crystal, a key parameter for display applications.

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

In OLEDs, distinct molecular layers are responsible for hole injection, hole transport, emission, and electron transport. The electronic properties of the materials used in these layers are paramount for device efficiency and longevity.

Hole transport materials (HTMs) are typically organic molecules with high hole mobility and appropriate HOMO (Highest Occupied Molecular Orbital) energy levels to facilitate the injection of holes from the anode. rsc.org While many high-performance HTMs are based on triarylamines, there is continuous research into new molecular scaffolds. The electron-rich phenoxy and methoxyphenoxy groups in Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- suggest it could have hole-transporting capabilities if incorporated into a larger conjugated system. However, the ether linkages might disrupt π-conjugation, which is generally undesirable for efficient charge transport.

As an emissive material, the compound itself is unlikely to be highly fluorescent or phosphorescent. However, it could be used as a core structure to which chromophoric groups are attached. The methoxy and phenoxy substituents could be used to tune the electronic properties and, consequently, the emission color of the final molecule. The development of emissive materials often involves creating a host-guest system where an emissive dopant is dispersed in a host material. researchgate.net A polymer derived from Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- could potentially serve as a host material, provided it has a sufficiently high triplet energy to confine the excitons on the guest phosphorescent emitter.

Modulation of Photophysical Properties for Optoelectronic Devices

The photophysical properties of organic molecules are central to their application in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of phenoxy and methoxy groups onto a benzene core, as in Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, can significantly influence its absorption and emission characteristics.

Research on analogous structures, such as 4-phenoxy-N-methyl-1,8-naphthalimide, has demonstrated that the presence of a phenoxy group can lead to a red-shift in both the absorption and fluorescence spectra. researchgate.net This shift is attributed to the extension of the π-conjugated system and the electron-donating nature of the ether oxygen. The methoxy group is also a well-known electron-donating group that can further modulate the electronic properties of the aromatic system.

The strategic placement of these substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). By modifying the core structure of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, for instance, by introducing additional functional groups, it is conceivable to fine-tune its emission color and quantum yield.

Table 1: Potential Photophysical Effects of Substituents on an Aromatic Core

Substituent Typical Electronic Effect Potential Impact on Photophysical Properties
Phenoxy (-OPh) Electron-donating, extends π-conjugation Red-shift in absorption and emission, potential increase in fluorescence quantum yield

Sensor Development and Chemo-sensing Platforms

The development of sensors for the detection of specific analytes is a critical area of materials science. Stimuli-responsive polymers and fluorescent or chromogenic probes are two key approaches in this field. bohrium.comrsc.orgrsc.orgeuropean-coatings.commdpi.com

Responsive polymers can undergo conformational or chemical changes in response to external stimuli, leading to a detectable signal. bohrium.comrsc.orgrsc.orgeuropean-coatings.commdpi.com The diaryl ether backbone of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- provides a rigid and thermally stable platform that could be incorporated into a polymer chain. By functionalizing the aromatic rings with recognition units (e.g., ionophores, hydrogen-bonding motifs), a responsive polymer could be designed.

Upon binding of a target analyte to the recognition sites, the polymer's conformation could change, leading to alterations in its optical or electronic properties. For example, the incorporation of such a monomer into a conjugated polymer could lead to changes in the polymer's fluorescence upon analyte binding.

Fluorescent and chromogenic probes are molecules that exhibit a change in their fluorescence or color upon interaction with a specific analyte. nih.govresearchgate.net The Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- scaffold could serve as the core of such a probe. The inherent fluorescence of the aromatic system could be modulated by the attachment of a receptor unit that selectively binds to the target ion or molecule.

For instance, the introduction of a crown ether moiety could lead to a probe for metal cations. Binding of a metal ion to the crown ether could alter the electronic properties of the diaryl ether system, resulting in a change in its fluorescence intensity or wavelength. The methoxy and phenoxy groups can also influence the probe's selectivity and sensitivity by modifying the electronic environment of the recognition site.

Table 2: Conceptual Design of a Sensor Based on a Diaryl Ether Scaffold

Component Function Example
Scaffold Provides structural framework and photophysical properties. Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-
Recognition Unit Binds selectively to the target analyte. Crown ether for cations, boronic acid for saccharides

| Signaling Unit | The part of the molecule that produces a detectable signal. | The fluorophore of the diaryl ether scaffold |

Catalysis and Ligand Design for Industrial Processes

In the realm of industrial chemistry, catalysis plays a pivotal role in achieving efficient and selective chemical transformations. The design of ligands that can coordinate to a metal center and modulate its catalytic activity is of paramount importance.

The diaryl ether structure of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- offers a robust and tunable scaffold for the design of ligands. By introducing coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, to the aromatic rings, multidentate ligands can be synthesized. researchgate.net These ligands can then be complexed with various transition metals to form catalysts for a wide range of reactions, including cross-coupling, hydrogenation, and polymerization. nih.govacs.orgorganic-chemistry.org

The flexibility of the ether linkages can allow the ligand to adopt different conformations to accommodate various metal coordination geometries. This conformational flexibility can be a key factor in influencing the catalyst's performance.

The electronic and steric properties of a ligand have a profound impact on the selectivity, activity, and stability of the resulting catalyst. chemrxiv.orgescholarship.orgresearchgate.netmsu.edunih.gov The methoxy and phenoxy substituents on the Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- scaffold would exert specific electronic effects on a coordinated metal center. The electron-donating nature of these groups would increase the electron density at the metal, which can influence its reactivity. For example, in palladium-catalyzed cross-coupling reactions, more electron-rich ligands can promote the oxidative addition step. acs.org

The steric bulk of the phenoxy groups can also play a crucial role in controlling the selectivity of a catalytic reaction. By creating a specific steric environment around the metal center, the ligand can direct the approach of substrates, leading to higher regioselectivity or stereoselectivity.

Table 3: Potential Influence of Substituents on Ligand Properties in Catalysis

Substituent Property Potential Effect on Catalysis
Methoxy (-OCH3) Strong electron-donating Increases electron density on the metal center, potentially enhancing catalytic activity.

Agrochemical Research (Excluding Toxicity/Safety)

The diaryl ether (DE) motif, a key feature of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, is recognized as a "privileged scaffold" in the discovery of new agrochemicals. nih.govacs.orgresearchgate.netresearchgate.netacs.org This recognition stems from the unique physicochemical properties and potential biological activities conferred by the diaryl ether nucleus, making it a fundamental component in the design of agents aimed at various biological targets in plants and pests. nih.govacs.orgresearchgate.netresearchgate.netacs.org

The structural framework of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- serves as a versatile backbone for the synthesis of a wide array of agrochemical agents. nih.govacs.orgresearchgate.netacs.org Derivatives of the diaryl ether class have demonstrated significant potential in crop protection, exhibiting herbicidal, fungicidal, and insecticidal activities. nih.govacs.orgresearchgate.netresearchgate.netacs.org The flexibility of the ether linkage and the ability to introduce various substituents on the phenyl rings allow for the fine-tuning of activity and selectivity.

Researchers have extensively explored the structure-activity relationships (SAR) of diaryl ether derivatives to optimize their efficacy as crop protection agents. nih.govacs.org This involves systematic modifications of the core structure to enhance activity against specific weeds, fungi, or insects while minimizing impact on the crop. The development of novel diaryl ether herbicides is a notable example of this approach. researchgate.net

Table 1: Agrochemical Applications of Diaryl Ether Scaffolds

Application Area Type of Activity Research Focus
Crop Protection Herbicidal Development of novel herbicides targeting specific weeds. researchgate.net
Crop Protection Fungicidal Synthesis of derivatives with activity against plant pathogenic fungi. nih.govacs.orgresearchgate.netacs.org
Crop Protection Insecticidal Exploration of diaryl ether compounds as potential insecticides. nih.govacs.orgresearchgate.netacs.org

Another area of investigation involves the targeting of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in plastoquinone (B1678516) and tocopherol biosynthesis. researchgate.net Diaryl ether-based inhibitors of HPPD have been developed, and their use in research helps to elucidate the role of this enzyme in plant physiology and development. researchgate.net These studies contribute to a fundamental understanding of plant biochemistry, which can inform the rational design of future crop protection agents.

Photoactive Materials and Photovoltaic Applications

The aromatic nature and conjugated system of phenoxy-substituted benzene derivatives, including the structural class of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, suggest their potential for applications in materials science, particularly in the realm of photoactive materials and photovoltaics. While direct research on this specific compound is not extensively documented, the broader class of diaryl ether-containing polymers and molecules has been investigated for these purposes.

Poly(ether ether ketone) (PEEK), a high-performance polymer containing diaryl ether linkages, is known for its thermal stability and mechanical strength. ijesi.orgresearchgate.netmdpi.com Research has been conducted on the synthesis of photoactive PEEK polymers, indicating the potential to functionalize this polymer backbone for applications where light interaction is desired. ijesi.org

Furthermore, diaryl ether derivatives have been explored as components in organic solar cells. For instance, non-fullerene acceptors incorporating phenylalkoxy side chains have been designed and synthesized, and their photovoltaic properties evaluated. rsc.org The electronic properties of diaryl ether structures can be tailored through chemical modification to influence their performance as electron donors or acceptors in photovoltaic devices. researchgate.net Theoretical studies using Density Functional Theory (DFT) have also been employed to predict the optical and photovoltaic properties of new organic compounds containing ether linkages, guiding the synthesis of novel materials for solar cell applications. wu.ac.thmdpi.com

Table 2: Potential Photoactive and Photovoltaic Applications of Diaryl Ether-Based Materials

Application Area Material Type Research Focus
Organic Electronics Photoactive Polymers Synthesis and characterization of photoactive poly(ether ether ketone)s (PEEKs). ijesi.org
Photovoltaics Organic Solar Cells Design and synthesis of diaryl ether derivatives as non-fullerene acceptors. rsc.org
Photovoltaics Organic Solar Cells Investigation of diphenyl substituted diketopyrrolopyrrole derivatives with ether linkages as electron donors. researchgate.net

Ix. Environmental Fate and Degradation Pathways of Benzene, 1 3 Methoxyphenoxy 3 Phenoxy Excluding Ecotoxicity and Bioaccumulation

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Photodegradation is a significant pathway for the transformation of aromatic compounds in the environment, initiated by the absorption of solar radiation. This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by reactions with photochemically generated reactive species.

Direct photolysis of diaryl ethers is influenced by the wavelengths of available sunlight and the absorption spectrum of the compound. For related polybrominated diphenyl ethers (PBDEs), the rate of photolysis is dependent on the degree of bromination, with higher brominated congeners degrading faster due to absorption at longer wavelengths. acs.org While Benzene (B151609), 1-(3-methoxyphenoxy)-3-phenoxy- lacks bromine atoms, its aromatic rings suggest it will absorb UV radiation, leading to direct photolysis.

The primary photoproducts from the direct photolysis of diaryl ethers typically involve cleavage of the ether bond, leading to the formation of phenolic compounds. nih.gov For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, this would likely result in the formation of 3-methoxyphenol (B1666288) and 3-phenoxyphenol (B1222215). Further degradation of these intermediates would then occur. The position of the methoxy (B1213986) group on the phenyl ring can also influence the rate of decomposition. nih.govelsevierpure.com

Table 1: Postulated Direct Photolysis Products of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-

Precursor CompoundPostulated Photoproducts
Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-3-Methoxyphenol
3-Phenoxyphenol
Other hydroxylated and cleavage products

Note: This table is based on degradation pathways of structurally similar compounds.

Indirect photolysis is often a more significant degradation pathway for organic compounds in the environment. This process involves reactions with highly reactive species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are generated in the presence of sunlight and photosensitizers like dissolved organic matter. nih.gov

Hydroxyl radicals are powerful oxidizing agents that can react rapidly with aromatic compounds. The reaction of •OH with diaryl ethers is expected to proceed via addition to the aromatic rings, leading to the formation of hydroxylated derivatives. polyu.edu.hk For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, this would result in various hydroxylated isomers, followed by ring cleavage. The estimated half-life for the reaction of phenol (B47542) with gas-phase hydroxyl radicals is 14.6 hours, indicating that this is a rapid degradation process in the atmosphere. cdc.gov

Table 2: Key Reactive Species in Indirect Photolysis and Their Potential Reactions

Reactive SpeciesFormation MechanismPotential Reaction with Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-
Hydroxyl Radical (•OH)Photolysis of nitrates, dissolved organic matterAddition to aromatic rings, leading to hydroxylated products and subsequent ring cleavage.
Singlet Oxygen (¹O₂)Energy transfer from excited state photosensitizersMay contribute to oxidation, though reactions with •OH are generally faster for aromatic compounds.

Note: This table is based on general principles of indirect photolysis of aromatic compounds.

Biodegradation Pathways in Environmental Matrices (Focus on Chemical Transformation, Not Biological Impact)

Biodegradation is a crucial process for the removal of organic pollutants from soil and water systems, mediated by microorganisms such as bacteria and fungi. The structural features of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, particularly the ether linkages, are key to its susceptibility to microbial degradation.

The biodegradation of diaryl ethers typically begins with the cleavage of the ether bond, a reaction catalyzed by microbial oxygenase enzymes. This initial step yields phenolic intermediates. researchgate.net For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, the expected initial metabolites would be 3-methoxyphenol and 3-phenoxyphenol.

These phenolic intermediates are then further degraded by microbial communities. Phenol itself can be mineralized by a wide variety of microorganisms under both aerobic and anaerobic conditions. ijrrjournal.comnih.gov Under aerobic conditions, the degradation pathway often proceeds through the formation of catechol, which is then subject to ring cleavage by either ortho- or meta-pathways, ultimately leading to intermediates of the central metabolism. nih.gov The presence of a methoxy group may influence the specific enzymes and pathways involved.

The kinetics of biodegradation are dependent on various environmental factors, including temperature, pH, oxygen availability, and the concentration of the compound. ijrrjournal.comnih.gov

Table 3: Predicted Aerobic Biodegradation Pathway of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-

StepPrecursorEnzyme Type (Postulated)Intermediate/Product
1Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-Dioxygenase3-Methoxyphenol + 3-Phenoxyphenol
23-PhenoxyphenolMonooxygenaseCatechol + Phenol
3CatecholCatechol 1,2-dioxygenase (ortho) or Catechol 2,3-dioxygenase (meta)Ring cleavage products
4Ring cleavage productsVariousCO₂, H₂O, biomass

Note: This table represents a plausible degradation pathway based on known microbial metabolism of similar structures.

Specific microbial species and consortia are known to be effective in degrading aromatic compounds. Bacteria from the genus Pseudomonas are frequently implicated in the degradation of phenol and its derivatives. nih.gov For instance, Pseudomonas putida and Pseudomonas fluorescens have been shown to utilize phenol as a sole carbon and energy source. nih.govnitrkl.ac.in Fungi are also capable of degrading phenolic compounds and can often tolerate harsher environmental conditions than bacteria. researchgate.net

While specific microorganisms capable of degrading Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- have not been identified, it is likely that a consortium of bacteria and fungi, each contributing different enzymatic capabilities, would be responsible for its complete mineralization in the environment.

Abiotic Hydrolysis Under Various Environmental Conditions (pH, Temperature)

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage in diaryl ethers is generally stable to hydrolysis under typical environmental pH and temperature conditions. nih.gov

However, hydrolysis of diaryl ethers can occur under specific conditions, such as in the presence of a catalyst or at elevated temperatures. nih.govgoogle.com For example, acid-catalyzed hydrolysis of some alkyl phenyl ethers has been observed in concentrated aqueous acid solutions. actachemscand.org Uranyl-photocatalyzed hydrolysis of diaryl ethers to their corresponding phenols has also been demonstrated at room temperature. nih.govnih.gov

In the absence of such catalysts, the abiotic hydrolysis of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- in natural waters is expected to be a very slow process and likely not a significant degradation pathway compared to photodegradation and biodegradation.

Table 4: Summary of Environmental Fate Processes for Diaryl Ethers

ProcessEnvironmental CompartmentSignificanceKey Factors
PhotodegradationAquatic, AtmosphericHighSunlight intensity, presence of photosensitizers, concentration of reactive radicals
BiodegradationSoil, WaterHighMicrobial population, oxygen levels, temperature, pH, nutrient availability
Abiotic HydrolysisAquaticLowpH, temperature, presence of catalysts

Note: The significance is inferred from studies on structurally related compounds.

Adsorption and Desorption Behavior in Soil and Sediment Components

There is currently no available scientific literature detailing the adsorption and desorption characteristics of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- in various soil and sediment types. To understand the mobility and environmental partitioning of this compound, studies determining its soil organic carbon-water (B12546825) partitioning coefficient (Koc) would be necessary. Such studies would quantify its tendency to bind to organic matter in soil and sediment, which is a critical factor in predicting its potential for leaching into groundwater or remaining in the topsoil. Without this fundamental data, its environmental transport and fate in terrestrial and aquatic ecosystems remain speculative.

Atmospheric Chemistry and Gas-Phase Reactions with Tropospheric Oxidants

Similarly, information regarding the atmospheric chemistry of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- is not present in the current body of scientific research. The atmospheric lifetime of an organic compound is primarily determined by its reaction rates with key tropospheric oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). Investigations into these gas-phase reactions are crucial for predicting the compound's long-range transport potential and its contribution to the formation of secondary atmospheric pollutants. In the absence of such studies, the atmospheric fate of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- cannot be characterized.

Analytical Methodologies for Environmental Monitoring and Detection in Complex Matrices

Consistent with the lack of environmental fate studies, there are no standardized or published analytical methods specifically developed for the detection and quantification of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- in complex environmental matrices such as soil, water, or air. The development of robust analytical techniques, likely involving advanced chromatographic and spectrometric methods, would be a prerequisite for any environmental monitoring program or further research into its environmental occurrence and behavior.

Due to the lack of specific data for Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, the creation of data tables and a detailed, research-based article as requested is not feasible at this time. Further research is required to elucidate the environmental properties and behavior of this compound.

X. Future Directions and Emerging Research Avenues for Benzene, 1 3 Methoxyphenoxy 3 Phenoxy

Development of Next-Generation Synthetic Routes with Ultra-High Atom Economy and Sustainability

The traditional synthesis of diaryl ethers often involves methodologies like the Ullmann condensation, which can be resource-intensive. Future research will undoubtedly focus on developing more efficient and environmentally benign synthetic strategies. The emphasis will be on maximizing atom economy—the measure of how many atoms from the reactants are incorporated into the final product.

Key research targets in this area include:

Catalytic C-H Activation/C-O Coupling: Direct coupling of phenols with aryl C-H bonds, facilitated by transition-metal catalysts (e.g., palladium, copper, or nickel), could provide a direct route to the core structure, eliminating the need for pre-functionalized starting materials and reducing waste.

Flow Chemistry Processes: Migrating the synthesis from batch reactors to continuous flow systems can offer superior control over reaction parameters, improve safety, and facilitate easier scale-up. This approach often leads to higher yields and purity while minimizing solvent usage.

Biocatalysis: The exploration of enzymatic pathways, using engineered enzymes such as laccases or peroxidases, could offer a highly selective and sustainable method for forming the ether linkages under mild conditions, using water as a solvent.

Table 1: Comparison of Synthetic Methodologies for Diaryl Ether Synthesis
MethodologyKey AdvantagesPotential Research Focus for Benzene (B151609), 1-(3-methoxyphenoxy)-3-phenoxy-Sustainability Impact
Traditional (e.g., Ullmann)Well-established, reliableOptimization to reduce catalyst loading and harsh conditionsModerate (high temperatures, stoichiometric reagents)
C-H ActivationHigh atom economy, reduced stepsDevelopment of selective catalysts for the specific substitution patternHigh (fewer byproducts)
Flow ChemistryEnhanced control, safety, scalabilityDesign and optimization of a continuous process for multi-step synthesisHigh (reduced solvent, energy efficiency)
BiocatalysisMild conditions, high selectivity, renewableScreening and engineering of enzymes for C-O bond formationVery High (aqueous media, biodegradable catalysts)

Exploration of Advanced Functional Materials Beyond Current Applications

The rigid, aromatic structure of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- makes it an attractive building block, or monomer, for high-performance polymers. Its derivatives could be foundational to a new class of poly(arylene ether)s with tailored properties.

Future research in this domain will likely explore:

High-Temperature Resistant Polymers: Incorporating this molecule into polymer backbones could yield materials with exceptional thermal stability and chemical resistance, suitable for applications in the aerospace, automotive, and electronics industries.

Gas Separation Membranes: The intrinsic microporosity of polymers derived from such rigid monomers could be exploited to create advanced membranes for efficient gas separation (e.g., CO₂ capture) or water purification. The specific arrangement of phenoxy groups could be tuned to control pore size and selectivity.

Organic Light-Emitting Diodes (OLEDs): Functionalized derivatives could serve as host materials in OLED devices. The high triplet energy and thermal stability associated with polyether structures are desirable for achieving high efficiency and long operational lifetimes in blue phosphorescent OLEDs.

Integration into Artificial Intelligence and Machine Learning-Driven Molecular Design Platforms

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery of new molecules with desired properties. epfl.ch These computational tools can navigate the vastness of chemical space far more efficiently than traditional experimental methods. arxiv.org

For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, future research will involve:

Generative Models: Using this compound as a seed structure, generative ML models can design vast virtual libraries of novel derivatives. researchgate.net These models can be trained to optimize for specific properties, such as thermal stability, solubility, or electronic characteristics, before any are synthesized in the lab. meta.com

Property Prediction: Deep learning algorithms can be developed to accurately predict the physicochemical properties of derivatives. nih.gov By training on datasets of related polyethers, these models could forecast parameters like glass transition temperature, dielectric constant, or even potential for self-assembly.

Retrosynthesis Planning: AI platforms can analyze the structure of complex derivatives and propose the most efficient and sustainable synthetic routes, accelerating the research and development cycle.

Unraveling More Complex Mechanistic Insights into its Interactions with Non-Clinical Biological Systems

While avoiding clinical applications, understanding the interaction of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- with biological systems in an environmental or industrial context is a crucial research avenue. The metabolism of benzene and its derivatives by enzymes like cytochrome P450s is a known area of study, and investigating the fate of this more complex ether is a logical next step. nih.gov

Future investigations could focus on:

Enzymatic Degradation Pathways: Studying how microorganisms (bacteria, fungi) in soil or water might metabolize this compound. This research is vital for assessing its environmental persistence and potential for bioremediation. The ether linkages represent a key challenge for enzymatic cleavage.

Interactions with Receptor Proteins: In non-mammalian systems, such as insects or plants, derivatives of this compound could be designed to interact with specific receptor proteins. This could open avenues in agrochemical research, focusing on creating highly selective and non-persistent active ingredients.

Bioconjugation Studies: Exploring the potential to attach this rigid molecular scaffold to biomolecules like peptides or nucleic acids to study its influence on their structure and function in vitro, providing insights into the behavior of aromatic structures in biological environments.

Role in Supramolecular Chemistry, Self-Assembly, and Molecular Machines

Supramolecular chemistry involves the design of complex assemblies held together by non-covalent interactions. The defined geometry of benzene-based molecules makes them excellent candidates for creating ordered structures. rsc.org Benzene-1,3,5-tricarboxamides (BTAs), for example, are known to self-assemble into well-defined, one-dimensional stacks. tue.nl

Future research could explore:

Hierarchical Self-Assembly: By adding recognition sites (e.g., hydrogen-bonding groups) to the terminal phenyl rings of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, it could be programmed to self-assemble into higher-order structures like nanofibers, gels, or two-dimensional networks. mpg.de

Host-Guest Chemistry: The voids created within self-assembled networks of this molecule's derivatives could be used to encapsulate "guest" molecules, leading to applications in controlled release systems or molecular sensing.

Molecular Rotors and Switches: The phenoxy-benzene linkages allow for rotational freedom. By designing derivatives where this rotation can be controlled by an external stimulus (e.g., light, temperature, or chemical input), these molecules could serve as core components in nanoscale molecular machines.

Addressing Unresolved Questions in Structure-Reactivity Relationships for Precision Chemical Synthesis

A deep understanding of how a molecule's structure dictates its chemical reactivity is fundamental to designing efficient syntheses. For Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, key questions remain about how the interplay between the methoxy (B1213986) group and the two phenoxy groups influences the electronic properties and reactivity of the three benzene rings.

Future research will likely employ a combination of computational and experimental approaches:

Computational Modeling: Using Density Functional Theory (DFT) and other quantum chemical methods to map the electron density, predict reaction barriers, and identify the most reactive sites for various chemical transformations (e.g., electrophilic aromatic substitution).

Quantitative Structure-Reactivity Relationships (QSRR): Developing mathematical models that correlate structural features of a series of derivatives with their observed reaction rates or yields. chemrxiv.org This data-driven approach can guide the selection of optimal reaction conditions and predict the outcomes for new, unsynthesized compounds.

Hammett Analysis and Beyond: Applying physical organic chemistry principles to systematically study the electronic effects of substituents on the reactivity of each aromatic ring, providing a predictive framework for functionalizing the core structure with high precision.

Table 2: Key Research Questions in Structure-Reactivity Relationships
Unresolved QuestionProposed Research ApproachPotential Impact
Which aromatic ring is most susceptible to electrophilic/nucleophilic attack?DFT calculations to determine partial atomic charges and frontier molecular orbitals.Enables regioselective functionalization for creating specific isomers.
How does the methoxy group's position influence the rotational barriers of the phenoxy groups?Variable-temperature NMR spectroscopy combined with computational modeling.Informs the design of conformationally restricted derivatives for materials science.
Can a QSRR model predict the yield of a specific coupling reaction across a range of derivatives?Synthesis of a small library of derivatives and kinetic analysis, followed by ML model training.Accelerates optimization of synthetic routes for new target molecules.

Challenges and Opportunities in Scale-Up and Industrial Application of its Derivatives (Non-Drug, Non-Toxic)

Transitioning a promising molecule from the laboratory to industrial-scale production presents a distinct set of challenges and opportunities. For non-drug applications of derivatives of Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, economic viability and process efficiency are paramount.

Challenges:

Cost of Starting Materials: The availability and cost of substituted phenols and dihalobenzenes can be a significant barrier to large-scale, cost-effective production.

Purification: Achieving high purity on a large scale can be difficult and expensive, often requiring large volumes of solvents and energy-intensive techniques like column chromatography or recrystallization.

Catalyst Recovery: If precious metal catalysts are used, their efficient recovery and recycling are essential for making the process economically and environmentally sustainable.

Opportunities:

Process Intensification: Adopting continuous manufacturing and flow chemistry can significantly reduce reactor size, improve energy efficiency, and lead to a more consistent product quality.

High-Value Niche Applications: Initially targeting applications where performance is more critical than cost, such as specialty electronics or aerospace materials, can provide a viable market entry point.

Green Chemistry Integration: Developing a fully sustainable process using renewable starting materials, green solvents, and highly efficient catalytic systems could create a strong competitive advantage.

Monomer for Performance Polymers: The most significant opportunity may lie in its use as a specialty monomer. Even a small percentage of this monomer incorporated into a commodity polymer could impart significant enhancements in properties like thermal stability or flame retardancy, justifying a higher cost.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step etherification. For example:

Substitution : React 3-methoxyphenol with a halogenated benzene derivative (e.g., 1,3-dichlorobenzene) under basic conditions (K₂CO₃/DMF) to introduce the first phenoxy group.

Coupling : Use Ullmann or nucleophilic aromatic substitution for the second phenoxy group.

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (80–120°C) and catalyst (e.g., CuI for Ullmann) to improve yield .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : Compare 1H^1H and 13C^{13}C NMR spectra with computational predictions (e.g., DFT simulations). Key signals: methoxy protons (~3.8 ppm), aromatic protons (6.5–7.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ or [M–H]⁻) and fragmentation patterns .
  • IR Spectroscopy : Detect ether (C–O–C, ~1250 cm⁻¹) and aromatic C–H (~3050 cm⁻¹) stretches .

Q. What physicochemical properties are critical for experimental design involving this compound?

  • Key Properties :

  • Solubility : Low polarity; soluble in DCM, THF, or DMSO.
  • Stability : Hydrolytically stable but sensitive to strong acids/bases. Store at 2–8°C in inert atmosphere .
  • LogP : Predicted ~4.2 (via software like ACD/Labs), indicating high lipophilicity .

Advanced Research Questions

Q. How can environmental contamination by this compound be detected and quantified?

  • Analytical Workflow :

Extraction : Solid-phase extraction (SPE) from dust/water samples using C18 cartridges.

Chromatography : GC-MS (e.g., RT = 6.4–34.2 min, depending on column) or HPLC-UV (λ = 254 nm).

Quantification : Calibration curves with internal standards (e.g., deuterated analogs).

  • Data Interpretation : Compare area percentages and retention times against reference standards .

Q. What mechanisms underlie its potential toxicity, and how can in vitro models be designed to assess this?

  • Toxicity Pathways :

  • Metabolic Activation : Cytochrome P450-mediated oxidation may generate reactive intermediates.
  • Oxidative Stress : Measure ROS levels (e.g., DCFH-DA assay) in HepG2 cells.
  • Apoptosis : Caspase-3/7 activation assays.
    • Experimental Design :
  • Dose-response studies (0.1–100 µM) over 24–72 hours. Include positive controls (e.g., H₂O₂) .

Q. How do computational models predict the interaction of this compound with biological targets?

  • In Silico Approaches :

  • Molecular Docking : Use AutoDock Vina to simulate binding to aryl hydrocarbon receptor (AhR) or estrogen receptor-α.
  • ADMET Prediction : Tools like SwissADME to forecast bioavailability, CYP inhibition, and toxicity .
    • Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can contradictory data in chromatographic analyses be resolved?

  • Case Study : Conflicting RT values in GC-MS (e.g., 6.4 min vs. 34.2 min in dust samples ).
  • Resolution Strategies :

Column Calibration : Use a homologous series (alkanes) to normalize RT.

High-Resolution MS : Confirm molecular formula via exact mass (e.g., m/z 366.88 for [M+H]⁺).

Co-injection : Spike samples with synthetic standards to verify peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.